Product packaging for Clopidogrel(Cat. No.:CAS No. 113665-84-2)

Clopidogrel

Numéro de catalogue: B1663587
Numéro CAS: 113665-84-2
Poids moléculaire: 321.8 g/mol
Clé InChI: GKTWGGQPFAXNFI-HNNXBMFYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Discovery within Thienopyridine Class

The journey of clopidogrel began within the chemical class of thienopyridines, a group of compounds investigated for their potential therapeutic properties. researchgate.net The initial exploration into thienopyridines was not for their antiplatelet effects but rather for anti-inflammatory properties, with researchers at Sanofi screening compounds structurally similar to tinoridine (B109012) in the 1970s. researchgate.net This research led to the discovery of ticlopidine, the first clinically significant thienopyridine, which demonstrated antithrombotic effects after oral administration in rats. researchgate.net Ticlopidine was first introduced as an antiplatelet agent in France in 1978. researchgate.net

However, the quest for a more potent and better-tolerated agent continued. researchgate.net This led to the synthesis of over a thousand analogues of ticlopidine, ultimately resulting in the discovery of this compound, the (S)-isomer of a related molecule. researchgate.net this compound was found to be more active and have a more favorable side effect profile than its predecessor, ticlopidine. researchgate.netacademie-sciences.fr Patented in 1982 and approved for medical use in 1997, this compound represented a significant advancement in the thienopyridine class. wikipedia.org

It is noteworthy that the precise molecular target of these drugs was not known at the time of their initial discovery. researchgate.netmrctcenter.org The identification of the P2Y12 receptor as the primary pharmacological target of this compound occurred in 2001, more than a decade after its synthesis. researchgate.net

Role as an Antiplatelet Agent

This compound functions as a prodrug, meaning it is inactive upon administration and must be metabolized in the liver to its active form. wikipedia.orgnih.govresearchgate.netpatsnap.com This metabolic activation is a two-step process involving cytochrome P450 (CYP) enzymes. novapublishers.compharmgkb.orgnih.gov The initial oxidation of this compound forms an intermediate metabolite, 2-oxo-clopidogrel. novapublishers.compharmgkb.orgresearchgate.net This intermediate is then further metabolized to the active thiol metabolite. novapublishers.compharmgkb.orgresearchgate.net

The active metabolite of this compound exerts its antiplatelet effect by selectively and irreversibly inhibiting the P2Y12 subtype of the adenosine (B11128) diphosphate (B83284) (ADP) receptor on the surface of platelets. wikipedia.orgresearchgate.netdrugbank.commedex.com.bd This irreversible binding prevents ADP from binding to its receptor, which in turn blocks the activation of the glycoprotein (B1211001) GPIIb/IIIa complex. researchgate.netpatsnap.comdrugbank.com The inhibition of this complex is crucial as it prevents fibrinogen from cross-linking platelets, thereby inhibiting platelet aggregation. wikipedia.orgpatsnap.com By forming a disulfide bridge with the P2Y12 receptor, the active metabolite renders the platelet inactive for its entire lifespan, which is approximately seven to ten days. patsnap.com

The inhibition of platelet aggregation can be observed as early as two hours after an initial oral dose, with a steady state of inhibition reached between the third and seventh day of repeated daily administration. medex.com.bd

Evolution of this compound's Position in Cardiovascular Medicine

The introduction of this compound marked a significant evolution in the management of cardiovascular diseases. nih.gov Its efficacy and safety were established in landmark clinical trials that compared it to existing antiplatelet therapies, primarily aspirin (B1665792).

The This compound versus Aspirin in Patients at Risk of Ischaemic Events (CAPRIE) trial was a large-scale international study involving 19,185 patients with atherosclerotic vascular disease. nih.govacc.org The trial demonstrated that long-term administration of this compound was more effective than aspirin in reducing the combined risk of ischemic stroke, myocardial infarction, or vascular death. nih.gov The annual risk for these events was 5.32% for patients treated with this compound compared to 5.83% for those on aspirin, representing a statistically significant relative risk reduction of 8.7% in favor of this compound. nih.gov

The This compound in Unstable Angina to Prevent Recurrent Events (CURE) trial further solidified this compound's role, particularly in patients with acute coronary syndromes (ACS) without ST-segment elevation. nih.govacc.orgahajournals.orgnih.govoup.com This trial showed that adding this compound to aspirin therapy resulted in a 20% relative risk reduction in the composite endpoint of cardiovascular death, nonfatal myocardial infarction, or stroke compared to aspirin alone. nih.govahajournals.org

These and subsequent studies have established this compound, often in combination with aspirin (dual antiplatelet therapy), as a cornerstone in the treatment of patients with various cardiovascular conditions, including peripheral artery disease, recent myocardial infarction, recent stroke, and following percutaneous coronary intervention with stent placement. medex.com.bdahajournals.orgnih.govahajournals.org Over the years, research has continued to refine the understanding of this compound's role, leading to the development of newer P2Y12 inhibitors like prasugrel (B1678051) and ticagrelor (B1683153), which offer more potent platelet inhibition. academie-sciences.frnih.gov

Data Tables

Table 1: Key Clinical Trials for this compound

Trial Name Abbreviation Patient Population Comparator Key Finding
This compound versus Aspirin in Patients at Risk of Ischaemic Events CAPRIE Patients with recent ischemic stroke, recent myocardial infarction, or symptomatic peripheral arterial disease Aspirin This compound was more effective than aspirin in reducing the combined risk of ischemic stroke, myocardial infarction, or vascular death. nih.govacpjournals.orgoup.com

Table 2: this compound's Mechanism of Action

Step Description Key Molecules Involved
1. Absorption and Metabolism This compound is a prodrug that is absorbed in the intestine and activated in the liver. Cytochrome P450 enzymes (e.g., CYP2C19, CYP3A4) novapublishers.compharmgkb.org
2. Formation of Active Metabolite A two-step oxidation process converts this compound into its active thiol metabolite. 2-oxo-clopidogrel novapublishers.compharmgkb.orgresearchgate.net
3. Receptor Inhibition The active metabolite irreversibly binds to the P2Y12 ADP receptor on platelets. P2Y12 receptor, ADP wikipedia.orgresearchgate.netdrugbank.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16ClNO2S B1663587 Clopidogrel CAS No. 113665-84-2

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14/h2-5,7,9,15H,6,8,10H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTWGGQPFAXNFI-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022848
Record name Clopidogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clopidogrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

15.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666423
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Color/Form

Colorless oil

CAS No.

113665-84-2
Record name Clopidogrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113665-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clopidogrel [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113665842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clopidogrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00758
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clopidogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thieno[3,2-c]pyridine-5(4H)-acetic acid, α-(2-chlorophenyl)-6,7-dihydro-, methyl ester, (αS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.841
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOPIDOGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A74586SNO7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CLOPIDOGREL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7430
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Clopidogrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Pharmacological Basis of Clopidogrel Action

Clopidogrel as a Prodrug: Mechanism of Bioactivation

This compound is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion in the body to exert its pharmacological effect. nih.govnih.govresearchgate.netdrugbank.comnih.gov Following oral administration, the majority, approximately 85%, of the this compound dose is rapidly hydrolyzed by esterases, primarily human carboxylesterase 1 (CES1), into an inactive carboxylic acid derivative. nih.govnih.govmdpi.com The remaining 15% of the absorbed dose undergoes hepatic bioactivation to become a potent antiplatelet agent. mdpi.comresearchgate.netresearchgate.netahajournals.org This activation process is crucial for its therapeutic action, which involves the irreversible inhibition of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets. nih.govresearchgate.net The bioactivation is a complex, multi-step process heavily reliant on enzymes within the cytochrome P450 system. researchgate.netresearchgate.net

The conversion of the inactive this compound prodrug into its active form is not a single event but a sequential two-step oxidative process mediated by hepatic cytochrome P450 (CYP) enzymes. nih.govresearchgate.netresearchgate.netpharmgkb.org The first step involves the oxidation of the parent this compound molecule to an intermediate metabolite, 2-oxo-clopidogrel. researchgate.netacs.orgnih.govnih.gov This intermediate compound has no antiplatelet activity itself. nih.gov

In the second step, 2-oxo-clopidogrel undergoes further oxidation, also catalyzed by CYP enzymes, which leads to the opening of its thiolactone ring. nih.govacs.orgnih.gov This reaction proceeds through the formation of a highly reactive and unstable sulfenic acid intermediate. acs.orgnih.govnih.gov This intermediate is subsequently reduced to form the final, pharmacologically active thiol metabolite. acs.orgnih.gov This two-step pathway is the primary route for generating the molecule responsible for this compound's therapeutic effects. acs.orgnih.gov

The bioactivation of this compound is critically dependent on the function of several cytochrome P450 enzymes. nih.govnih.govpharmgkb.orgresearchgate.net These enzymes are responsible for catalyzing both oxidative steps required to generate the active metabolite. nih.govnih.gov The specific CYP isoenzymes involved and their relative contributions have been a subject of extensive research, revealing a complex interplay of multiple enzymes. nih.govpharmgkb.orgresearchgate.net

Among the various CYP enzymes, CYP2C19 is widely considered to be a major contributor to the bioactivation of this compound. nih.govnih.govmedicalletter.org It plays a significant role in both the initial oxidation of this compound to 2-oxo-clopidogrel and, crucially, in the second step of converting 2-oxo-clopidogrel into the active thiol metabolite. nih.govnih.govmdpi.com The effectiveness of this compound is substantially influenced by the genetic variations within the CYP2C19 gene. nih.govnih.govahajournals.org Individuals with certain genetic polymorphisms that result in reduced or loss of CYP2C19 function are classified as "poor metabolizers" and have a diminished ability to activate this compound, leading to lower levels of the active metabolite. nih.govnih.gov

While CYP2C19 is critical, it is not the sole enzyme involved in this compound's activation. A number of other CYP isoenzymes also participate in the metabolic process. nih.govpharmgkb.orgresearchgate.net

Step 1 (this compound → 2-oxo-clopidogrel): In vitro studies have identified CYP1A2 and CYP2B6 as being involved in the formation of the 2-oxo-clopidogrel intermediate. nih.govdrugbank.comresearchgate.netresearchgate.net Some research also points to a role for CYP3A4 in this initial step. nih.govnih.gov

Step 2 (2-oxo-clopidogrel → Active Metabolite): The second oxidative step is mediated by several enzymes, including CYP2C19, CYP2B6, CYP2C9, and CYP3A4. nih.govdrugbank.comresearchgate.netresearchgate.netpharmgkb.org

The involvement of this array of enzymes underscores the complexity of this compound's metabolic pathway. researchgate.net

Metabolic StepCYP Enzymes InvolvedSource
Step 1: this compound → 2-oxo-clopidogrelCYP1A2, CYP2B6, CYP2C19 nih.govdrugbank.comresearchgate.netresearchgate.netpharmgkb.org
CYP3A4/5 (contribution debated) nih.govnih.govnih.govbohrium.com
Step 2: 2-oxo-clopidogrel → Active Thiol MetaboliteCYP2C19, CYP3A4, CYP2B6, CYP2C9 nih.govdrugbank.comresearchgate.netresearchgate.netpharmgkb.org

Some research, particularly studies using recombinant DNA CYPs, concluded that CYP2C19 was the major oxidative pathway. nih.gov This view is supported by strong clinical evidence linking CYP2C19 genotype to active metabolite levels and clinical outcomes. nih.gov Conversely, other studies suggest that CYP3A4 and CYP3A5 are the most important enzymes, metabolizing this compound at a significantly higher rate than other P450 isozymes in vitro. nih.govbohrium.comclinpgx.org This perspective argues that CYP3A is predominant due to its high concentration in both the liver and the enterocytes, where significant first-pass metabolism occurs, a location where CYP2C19 is not present. nih.govresearchgate.net A drug interaction study with the CYP3A inhibitor grapefruit juice, which caused a six-fold reduction in the active metabolite's area under the curve (AUC), further supports the argument for CYP3A4/5 as the primary substrate. nih.govdntb.gov.ua

Another area of controversy involves the second activation step. While most evidence points to a P450-dependent oxidative opening of the thiolactone ring, some reports have suggested that the enzyme paraoxonase-1 (PON-1) catalyzes this conversion via hydrolysis. nih.govacs.orgnih.govdrugbank.com However, further detailed analysis has indicated that the P450-dependent pathway is the major route leading to the primary active metabolite, while the PON-1 pathway is a minor one that leads to a different, less significant thiol isomer. acs.orgnih.gov

Controversial AspectSupporting Viewpoint 1 (and Evidence)Supporting Viewpoint 2 (and Evidence)Source
Primary Enzyme in BioactivationCYP2C19: Considered the most important based on strong clinical evidence linking its genotype to active metabolite exposure and clinical outcomes.CYP3A4/5: Proposed as the primary enzyme due to high expression in liver and enterocytes (first-pass metabolism) and significant impact of CYP3A inhibitors (e.g., grapefruit juice). nih.govnih.govresearchgate.netdntb.gov.ua
Mechanism of Second Activation StepP450-dependent Oxidation: The major, previously described pathway involving oxidative opening of the thiolactone ring of 2-oxo-clopidogrel.PON-1-dependent Hydrolysis: A proposed alternative pathway, now considered minor, leading to a different thiol isomer. nih.govacs.orgnih.govdrugbank.com

The ultimate product of the two-step bioactivation process is a reactive thiol-containing metabolite. nih.govresearchgate.netresearchgate.netresearchgate.netpharmgkb.org This active molecule is formed following the CYP-mediated oxidation of the 2-oxo-clopidogrel intermediate. nih.gov The process involves the creation of an unstable sulfenic acid intermediate, which is then reduced to the corresponding thiol. acs.orgnih.govnih.gov The active metabolite exists as a mixture of diastereomers, of which only one, designated as H4, is considered to have clinical relevance for inhibiting the P2Y12 receptor. researchgate.netresearchgate.net The formation of this active metabolite can be significantly influenced by the presence of different reductants in the liver, such as glutathione (B108866) (GSH). nih.govnih.gov Studies have shown that the formation of thiol conjugates is an integral part of the bioactivation process, and an equilibrium may exist between the active metabolite, thiol conjugates, and reductants, which can affect the effective concentration of the active metabolite in vivo. nih.govnih.gov

Inactive Carboxylic Acid Metabolite Formation via Esterases (CES1)

Table 1: Metabolic Pathways of this compound

Metabolic PathwayEnzymeMetaboliteActivityProportion of Dose
HydrolysisCarboxylesterase 1 (CES1)This compound Carboxylic AcidInactive~85%
Oxidation (Two-step)Cytochrome P450 enzymes (e.g., CYP2C19, CYP3A4)Active Thiol MetaboliteActive~15%

Mechanism of Antiplatelet Action: P2Y12 Receptor Irreversible Inhibition

The antiplatelet effect of this compound is executed by its active thiol metabolite. clinpgx.org This active metabolite functions as a specific and irreversible antagonist of the P2Y12 receptor, a key purinergic receptor on the surface of platelets. nih.govclinpgx.orgoup.com The inhibition is covalent, meaning the active metabolite forms a permanent bond with the receptor, which persists for the entire lifespan of the platelet, typically 7 to 10 days. nih.govnih.govoup.com This action is highly specific to the P2Y12 receptor; other platelet receptors, such as P2Y1, are not affected. nih.govclinpgx.org

The core of this compound's mechanism is the prevention of adenosine diphosphate (ADP) binding to its P2Y12 receptor sites on platelets. nih.govnovapublishers.comyoutube.com The active metabolite of this compound selectively and irreversibly blocks these receptors. nih.govnih.gov By occupying the receptor, the metabolite physically obstructs ADP, the natural agonist, from binding and initiating the signaling cascade that leads to platelet activation and aggregation. nih.govyoutube.com This inhibition has been demonstrated to be potent and consistent with the observed antiplatelet effects of the drug. nih.govresearchgate.net

The irreversible blockade of the P2Y12 receptor by this compound's active metabolite triggers a cascade of downstream effects, ultimately suppressing platelet function. This prevents platelets from aggregating and forming a thrombus. novapublishers.comnih.govyoutube.com

A crucial downstream consequence of P2Y12 receptor blockade is the inhibition of the activation of the glycoprotein (B1211001) (GP) IIb/IIIa complex. novapublishers.comresearchgate.netnih.gov The P2Y12 signaling pathway, when activated by ADP, leads to a conformational change in the GPIIb/IIIa receptors, transforming them into a high-affinity state for their ligands. researchgate.net By blocking the P2Y12 receptor, this compound prevents this activation step. nih.govresearchgate.net The GPIIb/IIIa complex remains in its inactive state and is unable to bind fibrinogen, the molecule that cross-links platelets to one another. youtube.comyoutube.com This inhibition of the final common pathway of platelet aggregation is a central element of this compound's antithrombotic effect. researchgate.net

The P2Y12 receptor is coupled to an inhibitory G-protein (Gi). nih.govresearchgate.net When ADP binds to the P2Y12 receptor, the associated Gi protein inhibits the enzyme adenylyl cyclase. researchgate.netnih.gov This inhibition leads to decreased intracellular levels of cyclic adenosine monophosphate (cAMP), a key signaling molecule that actively suppresses platelet activation. researchgate.netfrontiersin.org By blocking the P2Y12 receptor, this compound's active metabolite prevents the ADP-induced inhibition of adenylyl cyclase. nih.govnih.govnih.gov This results in sustained or increased intracellular cAMP levels, which in turn activates protein kinase A (PKA). frontiersin.org Elevated cAMP and PKA activity lead to the phosphorylation of various proteins, such as the vasodilator-stimulated phosphoprotein (VASP), which ultimately inhibits platelet activation processes. researchgate.netnih.gov

The culmination of P2Y12 inhibition is the prevention of platelet aggregation. By keeping the GPIIb/IIIa complex in its inactive state, this compound effectively blocks the binding of fibrinogen. youtube.comresearchgate.net Without fibrinogen to act as a bridge, platelets cannot adhere to each other to form an aggregate. youtube.comyoutube.com Furthermore, this compound's action inhibits the release of pro-aggregatory substances from platelet granules. researchgate.net This suppression of platelet release reactions further dampens the thrombotic response by reducing the local concentration of agonists like ADP that would otherwise recruit and activate more platelets. youtube.com

Table 2: Key Molecules in this compound's Mechanism of Action

MoleculeFunctionEffect of this compound's Active Metabolite
ADPActivates P2Y12 receptor, promoting platelet aggregationBinding to P2Y12 is blocked
P2Y12 ReceptorInhibits adenylyl cyclase upon ADP bindingIrreversibly inhibited
Adenylyl CyclaseProduces cAMPActivity is no longer inhibited by P2Y12, leading to increased cAMP
cAMPInhibits platelet activationLevels remain elevated, suppressing platelet function
Glycoprotein IIb/IIIaBinds fibrinogen to mediate platelet aggregationActivation is inhibited
FibrinogenCross-links plateletsBinding to GPIIb/IIIa is prevented

Downstream Effects on Platelet Activation and Aggregation

Differential Effects on ADP Receptors: Low Affinity vs. High Affinity Sites

The pharmacological action of this compound is rooted in its highly specific interaction with purinergic receptors on the platelet surface, which are activated by adenosine diphosphate (ADP). Platelet response to ADP is not mediated by a single receptor type; instead, it is a coordinated process involving two distinct G protein-coupled receptors: P2Y1 and P2Y12. tandfonline.comnih.gov These receptors differ significantly in their affinity for ADP, their signaling pathways, and their roles in the cascade of platelet activation. tandfonline.comnih.gov this compound's efficacy stems from its differential and selective targeting of one of these sites, leading to a potent antiplatelet effect.

The initial phase of platelet activation by ADP is mediated by the P2Y1 receptor. nih.govnih.gov This receptor is coupled to the Gq protein and, upon activation, mobilizes intracellular calcium. tandfonline.com This process is responsible for platelet shape change and the initiation of a weak and transient aggregation. tandfonline.comresearchgate.net The P2Y1 receptor exhibits a higher affinity for ADP compared to its counterpart, the P2Y12 receptor. tandfonline.com Research has consistently shown that the active metabolite of this compound does not antagonize the P2Y1 receptor, leaving this initial phase of ADP signaling unaffected. nih.govnih.govnih.govclinpgx.org

In contrast, the P2Y12 receptor is responsible for amplifying and sustaining the platelet aggregation response. oup.com It is a Gi-coupled receptor that, when activated by ADP, inhibits adenylyl cyclase, leading to decreased intracellular levels of cyclic adenosine monophosphate (cAMP). researchgate.netresearchgate.net This reduction in cAMP is crucial for the full activation of the glycoprotein IIb/IIIa receptor, which ultimately stabilizes the platelet aggregate. nih.govresearchgate.net The P2Y12 receptor binds ADP with a lower affinity than the P2Y1 receptor. tandfonline.com

Crucially, the active metabolite of this compound is a specific and irreversible antagonist of the P2Y12 receptor. nih.govnih.govclinpgx.org It does not act on P2Y1 or other purinoceptors. nih.govclinpgx.org The active metabolite, a reactive thiol derivative, forms a covalent disulfide bridge with cysteine residues on the P2Y12 receptor, permanently inactivating it for the lifespan of the platelet. nih.govresearchgate.netecrjournal.com This highly selective and irreversible inhibition of the low-affinity, but essential, P2Y12 receptor is the core mechanism of this compound's action, effectively preventing the sustained and stabilized platelet aggregation required for thrombus formation. nih.govnih.gov

The table below summarizes the distinct characteristics of the two primary platelet ADP receptors.

Table 1: Comparison of Platelet ADP Receptors
Feature P2Y1 Receptor P2Y12 Receptor
G Protein Coupling Gq-coupled tandfonline.com Gi-coupled tandfonline.comnih.gov
Primary Signaling Pathway Mobilization of intracellular calcium tandfonline.com Inhibition of adenylyl cyclase, decreasing cAMP researchgate.netresearchgate.net
Affinity for ADP High Affinity tandfonline.com Low Affinity tandfonline.com
Effect on Platelet Initiates shape change and weak, transient aggregation nih.govresearchgate.net Amplifies and sustains platelet aggregation nih.govoup.com
Sensitivity to this compound Insensitive / Spared nih.govclinpgx.org Specifically and irreversibly inhibited nih.govnih.govclinpgx.org

Detailed research has further elucidated the molecular interactions between this compound's active metabolite and the P2Y12 receptor. Beyond simple antagonism, the binding of the active metabolite has been shown to induce structural changes in the receptor's organization on the platelet membrane.

| Partitioning out of Lipid Rafts | The functional P2Y12 oligomers are predominantly located in specialized membrane microdomains known as lipid rafts. The active metabolite of this compound causes the P2Y12 receptor to move out of these rafts. nih.govnih.gov | This partitioning away from lipid rafts, where signaling components are concentrated, further contributes to the inhibition of P2Y12-mediated signaling pathways. nih.gov |

Pharmacokinetic and Pharmacodynamic Variability of Clopidogrel

Inter-individual Variability in Clopidogrel Response

This compound, a thienopyridine derivative, is a cornerstone of antiplatelet therapy for patients with atherosclerotic vascular disease and those undergoing percutaneous coronary intervention (PCI). nih.gov Despite its well-documented benefits, a significant number of patients experience recurrent major adverse cardiovascular events. nih.gov This is largely attributed to the substantial inter-individual variability in the antiplatelet response to this compound. nih.govjacc.org The prevalence of inadequate response, often termed "this compound resistance," varies widely in literature, with estimates ranging from 4% to 30%. nih.govahajournals.org This variability is a critical clinical issue, as patients with a diminished response are at an increased risk of adverse events. ahajournals.org

The core of this variability lies in this compound's nature as a prodrug. nih.gov It requires a two-step metabolic process, primarily by hepatic cytochrome P450 (CYP) enzymes, to be converted into its active thiol metabolite, which then irreversibly blocks the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets. nih.govdrugbank.com The efficiency of this metabolic activation is a key determinant of the drug's antiplatelet effect. nih.gov Numerous studies have demonstrated this wide range of responsiveness, with some patients showing minimal to no antiplatelet effects despite standard treatment. jacc.org The mechanisms behind this are multifactorial, involving a combination of genetic and non-genetic factors. jacc.org

Factors Influencing Pharmacokinetics and Pharmacodynamics

The journey of this compound from an inactive prodrug to an effective antiplatelet agent is influenced by a host of factors that can alter its absorption, metabolism, and ultimately, its pharmacodynamic effect on platelets. mdpi.comnih.gov These factors can be broadly categorized into genetic and non-genetic influences. While non-genetic factors like age, body weight, and drug-drug interactions play a role, genetic polymorphisms, particularly in the enzymes responsible for its metabolism, are a major contributor to the observed variability. drugbank.commdpi.comnih.gov

Genetic variations in the genes encoding the cytochrome P450 enzymes are a primary cause of the inconsistent responses seen with this compound. nih.govbmj.com These polymorphisms can lead to enzymes with altered activity, thereby affecting the bioactivation of this compound and leading to different levels of platelet inhibition among individuals. nih.govbmj.com

The CYP2C19 gene, located on chromosome 10, is highly polymorphic and plays a pivotal role in both oxidative steps of this compound's bioactivation. nih.govnih.govnih.goveuropeanreview.org More than 25 different alleles of this gene have been identified, leading to a spectrum of metabolic phenotypes, including normal, intermediate, poor, and ultra-rapid metabolizers. nih.gov

Several CYP2C19 alleles are classified as loss-of-function (LOF), meaning they result in a non-functional or reduced-function enzyme. nih.govjacc.org The most common and extensively studied LOF alleles are CYP2C192* and CYP2C193. nih.govjacc.org The CYP2C192 allele arises from a G>A substitution in exon 5, creating a splice defect, while the CYP2C193* allele has a G>A substitution in exon 4 that results in a premature stop codon; both lead to non-functional proteins. nih.govresearchgate.net Other less frequent LOF alleles include CYP2C194* and CYP2C195*. europeanreview.orgnih.govnih.gov

Individuals carrying these LOF alleles have a diminished capacity to convert this compound into its active form. nih.govjacc.org This results in significantly lower plasma concentrations of the active metabolite. nih.govahajournals.orgoup.com Studies have shown that poor metabolizers (carrying two LOF alleles) can have up to 71% lower exposure to the active metabolite compared to normal metabolizers. clinpgx.org

The reduced levels of the active metabolite in carriers of CYP2C19 LOF alleles directly translate to higher on-treatment platelet reactivity. jacc.orgahajournals.orgoup.comnih.gov This means their platelets are not as effectively inhibited by this compound. jacc.orgnih.gov High platelet reactivity is a significant predictor of adverse clinical outcomes, particularly in patients undergoing PCI. jacc.org

A large body of evidence has linked the presence of CYP2C19 LOF alleles to an increased risk of major adverse cardiovascular events (MACE), including stent thrombosis, myocardial infarction, and stroke. jacc.orgahajournals.orgnih.govbmj.com Patients with these genetic variants who are treated with this compound have been shown to have a substantially higher risk of recurrent ischemic events. nih.govbmj.comnih.gov

Conversely, the CYP2C1917* allele is a gain-of-function variant. nih.govnih.gov This allele is characterized by a single nucleotide polymorphism in the gene's promoter region, which leads to increased gene transcription and higher enzyme activity. nih.gov

Individuals carrying the CYP2C1917* allele are often classified as ultra-rapid metabolizers. nih.gov They exhibit enhanced metabolism of this compound, leading to higher plasma concentrations of the active metabolite and a more pronounced antiplatelet effect. nih.govnih.govnih.gov This heightened response can result in lower platelet reactivity. nih.gov

Data Tables

Table 1: Influence of CYP2C19 Genotype on this compound Pharmacokinetics and Pharmacodynamics

CYP2C19 Metabolizer Status Allele Examples Effect on Active Metabolite Levels Impact on Platelet Reactivity
Ultra-rapid Metabolizer 17/17, 1/17 Increased Decreased
Normal Metabolizer 1/1 Normal Normal
Intermediate Metabolizer 1/2, 1/3, 2/17 Decreased Increased

| Poor Metabolizer | 2/2, 2/3, 3/3 | Significantly Decreased | Significantly Increased |

Genetic Polymorphisms

Other Genetic Variants (e.g., ABCB1, PON1, CES1, P2Y12 receptors)

Beyond the well-documented role of CYP2C19, other genetic polymorphisms can introduce significant variability in the pharmacokinetic and pharmacodynamic response to this compound. These variants are found in genes encoding for drug transporters, metabolic enzymes, and the drug's target receptor.

The ATP-binding cassette subfamily B member 1 (ABCB1) gene, also known as the multidrug resistance-1 (MDR1) gene, encodes for P-glycoprotein (P-gp), an efflux transporter in the intestines that pumps this compound out of cells, thereby limiting its absorption. nih.govdrugs.com Polymorphisms in the ABCB1 gene, such as C3435T (rs1045642) and C1236T (rs1128503), have been investigated for their impact on this compound bioavailability. nih.govdrugs.com Some studies suggest that the homozygous TT genotype at the C3435T locus is associated with lower plasma concentrations of this compound and its active metabolite, potentially leading to reduced platelet inhibition and an increased risk of adverse cardiovascular events. nih.govnih.gov However, the clinical significance of ABCB1 polymorphisms remains a subject of debate, with several studies and meta-analyses reporting conflicting findings and no significant association with this compound resistance or adverse clinical outcomes. nih.govcardiologyres.org

Paraoxonase-1 (PON1) is an esterase synthesized in the liver and has been implicated in the metabolic activation of this compound. faynutrition.com The Q192R (A576G) polymorphism in the PON1 gene, which results in an amino acid substitution from glutamine (Q) to arginine (R) at position 192, has been a focus of research. ahajournals.org Early reports suggested that the Q allele was associated with lower enzymatic activity and decreased conversion of this compound to its active form, potentially attenuating its antiplatelet effect. ahajournals.orgclinpgx.org However, subsequent large-scale clinical studies and meta-analyses have largely failed to confirm a significant impact of the PON1 Q192R polymorphism on this compound's efficacy or on the risk of major adverse cardiovascular events. bmj.comnih.govahajournals.org

Carboxylesterase 1 (CES1) is a hepatic enzyme responsible for the hydrolytic inactivation of a significant portion of the absorbed this compound prodrug. nih.govnih.gov Genetic variants that lead to reduced CES1 function could theoretically increase the amount of this compound available for conversion to its active metabolite, thereby enhancing its antiplatelet effect. ahajournals.org The G143E (rs71647871) variant of CES1 has been shown in vitro to result in a substantial loss of hydrolytic activity. nih.govahajournals.org Studies have indicated that carriers of the CES1 143E-allele exhibit higher levels of this compound's active metabolite and a more potent inhibition of platelet aggregation. drugs.com

The P2Y12 receptor itself, the pharmacological target of this compound's active metabolite, can harbor genetic variations that may influence platelet reactivity. the-hospitalist.org Several polymorphisms in the P2Y12 gene have been identified, including T744C (rs2046934), G52T, and C34T. thoracickey.comgoodrx.com Research has suggested that the T744C polymorphism, for instance, may be associated with increased platelet aggregation. thoracickey.comresearchgate.net A meta-analysis indicated that the C34T and G52T polymorphisms might be risk factors for poor platelet response to this compound therapy, while the evidence for the T744C polymorphism was less conclusive. goodrx.com

Interactive Table: Summary of Other Genetic Variants Affecting this compound Response

Gene (Protein) Polymorphism Proposed Effect on this compound Clinical Relevance
ABCB1 (P-gp) C3435T (rs1045642) Reduced this compound absorption, leading to lower plasma levels and decreased antiplatelet effect. nih.govnih.gov Controversial; some studies show an association with adverse cardiovascular events, while others find no significant link. nih.govcardiologyres.org
PON1 (Paraoxonase-1) Q192R (A576G) Initial studies suggested the Q allele was linked to decreased metabolic activation and reduced efficacy. ahajournals.orgclinpgx.org Largely not supported by subsequent large-scale studies and meta-analyses. bmj.comnih.govahajournals.org
CES1 (Carboxylesterase 1) G143E (rs71647871) Reduced inactivation of this compound, leading to higher levels of the active metabolite and enhanced antiplatelet effect. nih.govahajournals.org Emerging evidence suggests a potential role in predicting this compound response. drugs.com
P2Y12 (P2Y12 Receptor) T744C, G52T, C34T Altered receptor function, potentially leading to variations in platelet aggregation response. thoracickey.comgoodrx.com Some polymorphisms (G52T, C34T) may be associated with this compound resistance. goodrx.com

Drug-Drug Interactions

The clinical response to this compound can be significantly altered by the co-administration of other drugs that interfere with its absorption, metabolic activation, or compete for the same metabolic pathways.

Interactions with Cytochrome P450 Inducers/Inhibitors (e.g., Rifampin, Omeprazole (B731), Grapefruit Juice, Atorvastatin)

Given that the conversion of this compound to its active metabolite is dependent on CYP450 enzymes, particularly CYP2C19 and CYP3A4, drugs that induce or inhibit these enzymes can have a profound impact on its antiplatelet activity. thoracickey.com

CYP450 Inducers: Strong inducers of CYP2C19, such as the antibiotic rifampin , can enhance the metabolic activation of this compound. mims.comdrugs.com Co-administration of rifampin has been shown to increase the plasma concentration of this compound's active metabolite, leading to greater inhibition of platelet aggregation. drugs.comjacc.org While this may enhance the drug's efficacy, it could also potentially increase the risk of bleeding. mims.com

CYP450 Inhibitors: Conversely, inhibitors of CYP2C19 can significantly reduce the conversion of this compound to its active form, thereby diminishing its antiplatelet effect. Omeprazole , a proton pump inhibitor (PPI) often prescribed to mitigate gastrointestinal side effects of antiplatelet therapy, is a notable example. medsafe.govt.nz Studies have demonstrated that omeprazole can decrease the exposure to this compound's active metabolite and reduce its inhibitory effect on platelets. medsafe.govt.nzahajournals.org This interaction has led to regulatory warnings advising against the concomitant use of this compound and omeprazole or another potent CYP2C19 inhibitor, esomeprazole. medsafe.govt.nzva.govwww.gov.uk Interestingly, staggering the administration times of this compound and omeprazole does not appear to prevent this interaction. ahajournals.org

Grapefruit juice , a known potent inhibitor of intestinal CYP3A4 and also an inhibitor of CYP2C19, has been shown to significantly reduce the plasma concentration of this compound's active metabolite. nih.gov This can lead to a marked decrease in the drug's platelet-inhibitory effect, and it is recommended to avoid grapefruit juice during this compound therapy. nih.govcardiologyres.orgnih.govresearchgate.net

Atorvastatin (B1662188) , a commonly prescribed statin for hypercholesterolemia, is metabolized by CYP3A4. ahajournals.org This creates a potential for competitive inhibition when co-administered with this compound. ahajournals.orgmedscape.com Some studies have reported that atorvastatin can attenuate the antiplatelet activity of this compound in a dose-dependent manner. clinpgx.orgahajournals.org However, the clinical significance of this interaction is debated, with other studies finding no significant impact on clinical outcomes. drugs.com Statins that are not metabolized by CYP3A4, such as pravastatin (B1207561) and rosuvastatin, are not expected to have the same interaction. drugs.commedscape.com

Co-administration with Other Antiplatelet Agents (e.g., Aspirin (B1665792), Heparins, Thrombolytics)

The combination of this compound with other antiplatelet or antithrombotic agents is common in clinical practice, particularly in high-risk cardiovascular patients.

Aspirin: Dual antiplatelet therapy (DAPT) with this compound and aspirin is a cornerstone of treatment for patients with acute coronary syndromes and those undergoing percutaneous coronary intervention. nih.govahajournals.orgbmj.com This combination has been shown to be more effective than aspirin monotherapy in reducing the risk of major adverse cardiovascular and cerebrovascular events. nih.govahajournals.orgthe-hospitalist.org While DAPT provides enhanced antithrombotic efficacy, it also comes with an increased risk of bleeding compared to single antiplatelet therapy. bmj.comahajournals.org

Heparins and Thrombolytics: The co-administration of this compound with anticoagulants like heparin or with thrombolytic agents (e.g., recombinant tissue plasminogen activator, rt-PA) is often necessary in the acute management of myocardial infarction. nih.govnih.gov While this combination is crucial for achieving rapid reperfusion and preventing re-occlusion, it inherently increases the risk of bleeding complications, including major bleeding and intracranial hemorrhage. nih.govquora.com Clinical trials have shown that the addition of this compound to standard therapy with aspirin, a fibrinolytic, and heparin can improve clinical outcomes without a significant increase in the rate of major bleeding. nih.gov

Interactions with Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

The concomitant use of this compound and nonsteroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen, should be approached with caution. drugs.comgoodrx.com Both classes of drugs can increase the risk of gastrointestinal bleeding independently, and their combined use can have an additive effect. drugs.comnih.govjwatch.org Studies have shown that the co-administration of this compound with NSAIDs is associated with an increased risk of occult gastrointestinal blood loss. drugs.comnih.govnih.gov The risk appears to vary among different NSAIDs. nih.govresearchgate.net Patients taking this compound should be advised to avoid over-the-counter NSAIDs and to report any signs of gastrointestinal bleeding to their healthcare provider. drugs.comdroracle.ai

Interactive Table: Summary of this compound Drug-Drug Interactions

Interacting Drug/Substance Mechanism of Interaction Effect on this compound Clinical Recommendation
Rifampin Potent inducer of CYP2C19 and CYP3A4. drugs.comdrugs.com Increased formation of active metabolite, enhanced antiplatelet effect. drugs.comjacc.org May increase bleeding risk; use with caution. mims.com
Omeprazole/Esomeprazole Inhibition of CYP2C19. medsafe.govt.nz Reduced formation of active metabolite, decreased antiplatelet effect. medsafe.govt.nzahajournals.org Avoid concomitant use. medsafe.govt.nzva.govwww.gov.uk
Grapefruit Juice Inhibition of intestinal CYP3A4 and CYP2C19. nih.gov Reduced formation of active metabolite, decreased antiplatelet effect. nih.govcardiologyres.org Avoid concomitant use. nih.gov
Atorvastatin Competitive inhibition of CYP3A4. ahajournals.orgmedscape.com Potential attenuation of antiplatelet effect; clinical significance is debated. drugs.comclinpgx.orgahajournals.org Monitor for altered efficacy; consider statins not metabolized by CYP3A4. drugs.com
Aspirin Synergistic antiplatelet effect. nih.govahajournals.org Enhanced inhibition of platelet aggregation. nih.govahajournals.org Standard of care in many cardiovascular conditions; monitor for bleeding. bmj.comahajournals.org
Heparins/Thrombolytics Independent effects on hemostasis. nih.govnih.gov Increased risk of bleeding. nih.govquora.com Use with caution and monitor for bleeding. nih.gov
NSAIDs Additive risk of gastrointestinal bleeding. drugs.comnih.gov Increased risk of gastrointestinal bleeding. drugs.comnih.govnih.gov Use with caution; monitor for signs of bleeding. drugs.comdroracle.ai

Non-Genetic Factors

In addition to genetic makeup and concomitant medications, a range of non-genetic factors can contribute to the variability in this compound response. nih.govresearchgate.net

Sociodemographic Characteristics

Patient-specific factors such as age and body mass index (BMI) have been identified as potential predictors of this compound response. nih.gov Studies have shown that advancing age can be associated with an increased risk of major adverse cardiovascular events in patients treated with this compound. nih.govnih.gov Similarly, a higher BMI has also been linked to a variable response to the drug. nih.gov While some studies have collected data on sex, the direct influence of sex on this compound's pharmacokinetics and pharmacodynamics, independent of other factors, is less clearly defined. nih.gov The mechanism underlying the influence of these sociodemographic characteristics is likely multifactorial, involving age-related changes in organ function, differences in body composition, and the presence of comorbidities, all of which can affect drug absorption, metabolism, and clearance. nih.govmdpi.com

Vascular Risk Factors (e.g., Diabetes, Smoking)

The effectiveness of this compound can be significantly influenced by the presence of vascular risk factors, most notably diabetes and smoking.

A patient's response to this compound is often diminished in the presence of diabetes mellitus . nih.govresearchgate.netjacc.org This reduced antiplatelet effect is thought to be a result of lower concentrations of this compound's active metabolite in the bloodstream. researchgate.netmdpi.com Patients with diabetes also tend to have higher baseline platelet activity, which may contribute to a less robust response to the medication. nih.gov Consequently, diabetic patients may face a greater risk of cardiovascular events even while on this compound therapy. jacc.orgnih.gov

The relationship between smoking and this compound's efficacy is complex. Some studies have observed that smokers may actually have a more pronounced antiplatelet response to this compound compared to non-smokers. medscape.orgtandfonline.comnih.govnih.govahajournals.org This phenomenon, sometimes called the "smoker's paradox," may be due to the fact that substances in tobacco smoke can induce cytochrome P450 1A2 (CYP1A2), an enzyme involved in converting this compound to its active form. nih.govahajournals.org One meta-analysis indicated that the clinical benefit of this compound in reducing cardiovascular events was primarily seen in smokers. nih.gov However, it is critical to remember that smoking is a major independent risk factor for cardiovascular disease.

Baseline Platelet Activity

The level of a patient's platelet reactivity before starting treatment, known as baseline platelet activity, is a crucial factor in how they will respond to this compound. Individuals with higher baseline platelet activity are more likely to have a suboptimal response to the drug. nih.govjacc.org This is particularly evident in patients with diabetes, who often exhibit elevated pretreatment platelet activity. nih.gov A significant correlation has been observed between baseline platelet function and platelet function after a course of this compound treatment, indicating that initial platelet reactivity can predict the subsequent antiplatelet effect. nih.gov

Age and Gender Effects

The influence of age and gender on the pharmacokinetics and pharmacodynamics of this compound has been a subject of research, with some studies yielding varied results.

With respect to age , some research suggests that elderly patients may be more prone to high on-treatment platelet reactivity (HTPR). nih.gov However, other studies have found no significant relationship between age and this compound resistance. pps.org.pkpps.org.pk One study did not find a correlation between the age of blood donors and the in vitro formation of this compound's active metabolite. nih.gov

Regarding gender , some studies have reported no significant difference in this compound response between males and females. pps.org.pkpps.org.pk Conversely, other research suggests that young women may have a reduced response to this compound and greater post-treatment platelet reactivity compared to men of a similar age, a difference not observed in older patients. nih.gov Sex-based differences in outcomes after percutaneous coronary intervention and in response to this compound have been noted in other research as well. ahajournals.org

Body Weight and Diabetes Mellitus

Both body weight and the presence of diabetes mellitus can significantly impact this compound's effectiveness.

Body weight , and specifically higher body mass index (BMI), has been associated with a reduced response to this compound. nih.govonderzoekmetmensen.nlnih.govhmpgloballearningnetwork.com Overweight patients may require different dosing strategies to achieve adequate platelet inhibition. nih.gov Studies have shown that patients with a higher body weight have lower concentrations of this compound's active metabolite and consequently, higher rates of poor response. nih.gov In patients with minor ischemic stroke or transient ischemic attack who carry a CYP2C19 loss-of-function allele, this compound appears to be less effective in those with obesity. cmaj.ca

As detailed in section 3.2.3.2, diabetes mellitus is a well-established factor contributing to this compound response variability. nih.govresearchgate.netjacc.org Diabetic patients often exhibit higher on-treatment platelet reactivity. jacc.orgnih.gov This is linked to factors such as higher baseline platelet activity and impaired metabolic activation of the drug. mdpi.comnih.gov

Compliance and Dosing

Patient adherence to prescribed medication, known as compliance , is a critical determinant of this compound's success. Lack of adherence is a significant contributor to treatment failure and is linked to an increased risk of adverse cardiovascular events. ssu.ac.irssu.ac.ir Studies have shown that non-adherence to this compound is associated with a higher risk of death and major adverse cardiac and cerebrovascular events. ssu.ac.irssu.ac.ir Factors such as lower education levels, cost of medication, and difficulty in filling prescriptions have been associated with lower adherence rates. ssu.ac.irnih.gov

While specific dosing regimens are outside the scope of this article, it is important to acknowledge that the prescribed dose of this compound is fundamental to its antiplatelet effect. The use of different loading and maintenance doses directly influences the degree of platelet inhibition achieved. nih.gov

Diet

Dietary choices can have an impact on the way the body processes and responds to this compound. For instance, the consumption of grapefruit juice has been shown to inhibit the metabolic activation of this compound. faynutrition.comnih.gov This is because grapefruit juice can interfere with enzymes like CYP3A4 and CYP2C19, which are necessary to convert this compound into its active form. nih.gov One study found that a high-fat meal might affect the assessment of this compound-induced platelet inhibition, particularly in individuals with high platelet reactivity. researchgate.net Another study, however, indicated that food can significantly increase the bioavailability of this compound. nih.gov

High On-Treatment Platelet Reactivity (HTPR) and this compound Resistance

High on-treatment platelet reactivity (HTPR) describes a situation where platelets remain active despite treatment with an antiplatelet agent like this compound. amegroups.orgnih.gov This phenomenon is often referred to as "this compound resistance" and is a significant concern as it is linked to a higher risk of thrombotic events. nih.govwjarr.comthieme-connect.com The prevalence of HTPR in patients taking this compound can be substantial, with some studies reporting it in up to 44% of patients with acute ischemic stroke. nih.gov

Multiple factors contribute to HTPR and this compound resistance, creating a complex interplay of genetic, cellular, and clinical variables. amegroups.orgwjarr.commdpi.comahajournals.org These include:

Genetic polymorphisms , particularly in the CYP2C19 gene, which can lead to reduced metabolic activation of this compound. nih.govahajournals.org

Vascular risk factors such as diabetes mellitus. nih.govmdpi.com

Higher body weight . onderzoekmetmensen.nl

Drug-drug interactions that can interfere with this compound's metabolism. jacc.org

Patient non-compliance with the prescribed treatment regimen. ssu.ac.irssu.ac.ir

The following table summarizes findings from various studies on HTPR and this compound resistance.

Study FocusKey Findings
Prevalence in Ischemic Stroke HTPR was observed in 44% of patients with acute ischemic stroke, with diabetes being a major risk factor. nih.gov
Stability Over Time The HTPR phenotype was found to be stable in a majority of patients with cerebrovascular disease over a 90-day period. nih.gov
Predictors of HTPR An elevated BMI was identified as the sole independent predictor of a suboptimal platelet response in one study. nih.gov
Genetic Influence Patients who are carriers of the CYP2C192* allele have been shown to have a significantly worse response to high-dose this compound. ahajournals.org
Clinical Outcomes Non-adherence to this compound therapy was associated with a significantly higher risk of death and major adverse cardiac and cerebrovascular events. ssu.ac.irssu.ac.ir

Mechanisms Contributing to HTPR

The mechanisms underlying high on-treatment platelet reactivity (HTPR) to this compound are multifactorial, involving a combination of genetic, cellular, and clinical factors that affect the drug's absorption, metabolism, and target interaction. mdpi.comnih.govresearchgate.net

Genetic Factors: A primary contributor to HTPR is genetic polymorphism, particularly in the genes encoding the cytochrome P450 (CYP) enzymes responsible for converting the prodrug this compound into its active metabolite. nih.govthoracickey.comnih.gov

CYP2C19: This enzyme is crucial for both steps of this compound's two-step oxidation process. thoracickey.com Polymorphisms in the CYP2C19 gene are a major source of variability in this compound response. medlineplus.govnih.gov Loss-of-function (LOF) alleles, such as CYP2C192 and CYP2C193, are associated with reduced enzyme activity, leading to lower levels of the active metabolite, diminished platelet inhibition, and a higher likelihood of HTPR. nih.govnih.govmednexus.org Individuals carrying these alleles are often categorized as "poor metabolizers" or "intermediate metabolizers" of this compound. medlineplus.gov

Other Genes: While CYP2C19 is the most significant genetic factor, variations in other genes involved in this compound's metabolic pathway, such as those for carboxylesterase 1 (CES1), the P2Y12 receptor itself, and the ABCB1 transporter, may also play a role, albeit generally smaller. thoracickey.comnih.gov

Clinical and Cellular Factors: Several non-genetic factors can also contribute to the variability in this compound response.

Comorbidities: Conditions such as diabetes mellitus are strongly associated with HTPR. mdpi.comnih.gov Hyperglycemia can lead to prolonged protein glycation, which may impair the biotransformation of this compound and reduce the sensitivity of its receptors. mdpi.com Other factors like higher body mass index (BMI), advanced age, and extensive coronary artery disease have also been identified as predictors of HTPR. amegroups.orgmednexus.orgnih.gov

Drug-Drug Interactions: Concomitant use of other drugs can interfere with this compound's metabolism. For instance, certain proton pump inhibitors (PPIs) that are metabolized by CYP2C19 can compete with this compound for the enzyme, potentially reducing its activation. nih.gov

| Pharmacological Factors | Drug-Drug Interactions | Co-administration of drugs that inhibit CYP2C19, such as some proton pump inhibitors, can reduce this compound's activation. nih.gov |

Association with Adverse Clinical Outcomes (e.g., Stent Thrombosis, Myocardial Infarction, Stroke)

A substantial body of evidence has established a strong and independent association between high on-treatment platelet reactivity (HTPR) to this compound and an increased risk of adverse ischemic events. amegroups.orgnih.govresearchgate.net Patients with HTPR are less protected from thrombosis and are consequently more vulnerable to serious cardiovascular and cerebrovascular complications. nih.govmedlineplus.gov

Stent Thrombosis: One of the most significant clinical consequences of HTPR is an elevated risk of stent thrombosis, a potentially catastrophic event where a blood clot forms within a coronary stent. nih.govnih.gov Multiple studies have demonstrated that patients with HTPR following percutaneous coronary intervention (PCI) are significantly more likely to develop stent thrombosis. nih.govresearchgate.netnih.gov A meta-analysis involving over 20,000 patients showed that those with HTPR had a 2.7-fold higher risk for stent thrombosis. anatoljcardiol.com This risk is particularly pronounced in the early period after stent implantation. nih.gov

Myocardial Infarction (MI): HTPR is also a strong predictor of myocardial infarction. amegroups.orgresearchgate.net Patients who fail to achieve adequate platelet inhibition with this compound are at a higher risk of experiencing an MI, both in the context of acute coronary syndromes and as a recurrent event. plos.orgsemanticscholar.org The ADAPT-DES registry, a large observational study, found that HTPR on this compound was strongly linked to myocardial infarction. nih.gov

Stroke: In patients with cerebrovascular disease, HTPR is associated with a negative impact on clinical outcomes. mdpi.com It has been linked to an increased risk of recurrent ischemic stroke and early neurological deterioration. mdpi.com A meta-analysis indicated that patients with HTPR had a significantly higher risk for the recurrence of ischemic stroke or transient ischemic attack (TIA). researchgate.net Another study showed that patients with HTPR had a higher incidence of major adverse clinical events, which included stroke, over a median follow-up of 29 months. mednexus.org

Methodologies for Assessing Platelet Function and HTPR

A variety of laboratory tests are available to assess the pharmacodynamic effects of this compound on platelet function and to identify patients with high on-treatment platelet reactivity (HTPR). nih.govashpublications.org These assays generally work by stimulating platelets with adenosine diphosphate (ADP), the agonist whose action is blocked by this compound's active metabolite at the P2Y12 receptor, and then measuring the resulting platelet response. ashpublications.org However, there is no universal "gold standard" test, and different methods can yield varying results. amegroups.orgnih.govashpublications.org

Commonly Used Platelet Function Tests:

Light Transmission Aggregometry (LTA): Historically considered the gold standard, LTA measures the change in light transmission through a platelet-rich plasma sample as platelets aggregate in response to an agonist like ADP. amegroups.orgnih.govmyadlm.org While widely used in research, its use in routine clinical practice is limited by its complexity, need for specialized equipment, and lack of standardization. myadlm.org

VerifyNow P2Y12 Assay: This is a point-of-care, whole-blood, turbidometric-based assay that is simple and rapid to perform. myadlm.orglaboratoryalliance.com It measures platelet aggregation on fibrinogen-coated beads and reports results in P2Y12 Reaction Units (PRU). laboratoryalliance.comnih.gov It is one of the most extensively studied assays in clinical trials linking HTPR to adverse outcomes. amegroups.orgnih.gov

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay: This flow cytometry-based test is highly specific for the P2Y12 pathway. nih.govnih.gov It measures the phosphorylation state of VASP, which is regulated by P2Y12 receptor signaling. nih.gov A high Platelet Reactivity Index (PRI) indicates poor inhibition of the P2Y12 receptor. mdpi.com

Multiple Electrode Aggregometry (MEA) (Multiplate Analyzer): This point-of-care system measures platelet aggregation in whole blood by detecting changes in electrical impedance between two sets of electrodes as platelets aggregate on them. mdpi.comnih.gov

Thromboelastography (TEG) with Platelet Mapping: This method provides a global assessment of hemostasis and can be adapted with a "platelet mapping" component to specifically assess the degree of platelet inhibition by agents like this compound. mdpi.com

Defining HTPR: Each assay has specific cut-off values that have been proposed and validated in clinical studies to define HTPR. These thresholds are associated with an increased risk of ischemic events. However, the agreement between different tests in classifying a patient as having HTPR can be moderate to poor. amegroups.orgnih.gov

Table 3: Common Methodologies for Assessing HTPR and Their Cut-off Values

Assay Principle Common HTPR Cut-off Value(s)
Light Transmission Aggregometry (LTA) Measures change in light transmission in platelet-rich plasma upon aggregation. amegroups.orgnih.gov >46% maximal platelet aggregation (with 5 µM ADP) mdpi.commednexus.orgnih.gov
VerifyNow P2Y12 Whole-blood assay measuring aggregation on fibrinogen-coated beads. myadlm.orglaboratoryalliance.com P2Y12 Reaction Units (PRU) >208 or >230 or >235 mdpi.commyadlm.orgnih.gov
VASP Phosphorylation Assay Flow cytometry-based; measures phosphorylation of VASP protein, specific to the P2Y12 pathway. nih.govnih.gov Platelet Reactivity Index (PRI) >50% mdpi.comnih.gov
Multiple Electrode Aggregometry (MEA) Measures change in electrical impedance in whole blood as platelets aggregate. mdpi.comnih.gov >47 Units (U) or >468 AU*s mdpi.comanatoljcardiol.com

| Platelet Function Analyzer (PFA-100) | Measures shear-stress-induced platelet plug formation in whole blood. mdpi.comnih.gov | P2Y cartridge closure time <106 seconds mdpi.comnih.gov |

Clinical Efficacy and Comparative Studies of Clopidogrel

Efficacy in Reducing Atherothrombotic Events

Clopidogrel functions as an antiplatelet agent by irreversibly blocking the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on the surface of platelets, which is crucial for their activation and aggregation. ptglab.com This mechanism of action helps to prevent the formation of blood clots that can obstruct arteries. ptglab.com

This compound has been shown to be effective in reducing the risk of myocardial infarction (MI), particularly in patients with a history of cardiovascular disease. The this compound versus Aspirin (B1665792) in Patients at Risk of Ischaemic Events (CAPRIE) trial, a large-scale study involving over 19,000 patients, demonstrated that this compound was more effective than aspirin in reducing the composite endpoint of ischemic stroke, MI, or vascular death. numberanalytics.comnih.gov Specifically for patients who had a recent MI, the CAPRIE trial showed that treatment with this compound was associated with a significant decrease in the development of a subsequent acute MI. aafp.org

Furthermore, in patients presenting with acute coronary syndromes (ACS), the addition of this compound to aspirin therapy has been proven to be beneficial. cmaj.ca The this compound in Unstable Angina to Prevent Recurrent Events (CURE) trial found that this combination therapy significantly reduced the risk of cardiovascular death, MI, or stroke in patients with non-ST-segment elevation ACS. numberanalytics.commdedge.com The data from this trial provided proof that the addition of this compound to aspirin during a hospital stay for ACS reduces the rate of MI. xagena.it

For patients with a minor ischemic stroke or a high-risk transient ischemic attack (TIA), dual antiplatelet therapy (DAPT) with this compound and aspirin has been shown to be beneficial in the short term. aafp.org Studies have indicated that starting DAPT within 24 hours of the event and continuing for 10 to 21 days can reduce the risk of recurrent stroke. aafp.orgcardiovascularbusiness.com However, long-term combination therapy with this compound and aspirin for secondary stroke prevention is not generally recommended due to an increased risk of major hemorrhage without a significant reduction in vascular events, as demonstrated in the Management of Atherothrombosis with this compound in High-Risk Patients with Recent Transient Ischemic Attacks or Ischemic Stroke (MATCH) trial. droracle.ai

This compound plays a critical role in preventing stent thrombosis, a serious complication that can occur after percutaneous coronary intervention (PCI) with stent placement. ahajournals.org Dual antiplatelet therapy with this compound and aspirin is the standard of care following coronary artery stenting to prevent the formation of blood clots within the stent. hmpgloballearningnetwork.com

The PCI-CURE substudy of the CURE trial demonstrated that for patients undergoing PCI, pretreatment with this compound followed by long-term therapy was superior to placebo in preventing major ischemic events. mdedge.comacc.org Patients who received this compound before PCI had a lower incidence of MI or refractory ischemia. acc.org While more potent P2Y12 inhibitors like prasugrel (B1678051) and ticagrelor (B1683153) have been shown to be more effective than this compound in preventing stent thrombosis in some studies, this compound remains a widely used and important agent in this setting. nih.govdroracle.ai

Comparative Studies with Aspirin

Aspirin has long been the standard antiplatelet therapy for the prevention of cardiovascular events. However, numerous studies have compared the efficacy of this compound, either as a monotherapy or in combination with aspirin, to that of aspirin alone.

The comparison between this compound monotherapy and DAPT (this compound plus aspirin) depends on the clinical context. In patients with established cardiovascular disease, DAPT has been shown to provide additional benefits over aspirin alone in reducing the risk of MI and ischemic stroke. aafp.org The CURE trial provided strong evidence for the superiority of DAPT in patients with non-ST-segment elevation ACS, showing a 20% relative risk reduction in the composite outcome of cardiovascular death, nonfatal MI, or stroke compared with aspirin alone. mdedge.comahajournals.org

Conversely, in some patient populations, long-term DAPT is not necessarily more effective than monotherapy and can increase the risk of bleeding. For patients with stable coronary artery disease who have completed an initial course of DAPT after PCI, switching to monotherapy is a common strategy. frontiersin.org

For long-term maintenance therapy following PCI, several studies have challenged the traditional use of aspirin as the sole antiplatelet agent. The HOST-EXAM (Harmonizing Optimal Strategy for Treatment of Coronary Artery Stenosis–Extended Antiplatelet Monotherapy) trial was a large randomized trial that compared this compound monotherapy to aspirin monotherapy in patients who were event-free one year after PCI with a drug-eluting stent. acc.org The results, including an extended follow-up, showed that this compound was superior to aspirin in reducing a composite endpoint of all-cause death, nonfatal MI, stroke, readmission for ACS, and major bleeding. acc.orgclinician.comahajournals.org This suggests that this compound may be a preferable long-term maintenance therapy over aspirin in this patient population. ahajournals.org A meta-analysis of five trials also concluded that this compound could further reduce the risk of major adverse cardiac and cerebrovascular events, MI, stroke, and major bleeding compared to aspirin in patients with coronary artery disease. frontiersin.org

Data Tables

Table 1: Key Findings from Major Clinical Trials

Trial Patient Population Intervention Comparator Key Efficacy Outcome
CAPRIE Recent MI, recent ischemic stroke, or established peripheral arterial disease This compound Aspirin 8.7% relative risk reduction in the composite of ischemic stroke, MI, or vascular death with this compound. nih.govnih.gov
CURE Non-ST-segment elevation acute coronary syndrome This compound + Aspirin Placebo + Aspirin 20% relative risk reduction in the composite of cardiovascular death, MI, or stroke with this compound. numberanalytics.commdedge.com
HOST-EXAM Post-PCI patients event-free after 12 months of DAPT This compound Monotherapy Aspirin Monotherapy This compound was superior in reducing a composite of all-cause death, nonfatal MI, stroke, readmission for ACS, and major bleeding. acc.orgahajournals.org

Outcomes in High-Risk Patients

The efficacy of this compound has been extensively studied in various high-risk patient subgroups, including those with diabetes mellitus, chronic kidney disease (CKD), and the elderly. These populations are often at an elevated risk for both ischemic and bleeding events.

Patients with Diabetes Mellitus: Patients with type 2 diabetes mellitus often exhibit attenuated platelet inhibition in response to this compound compared to non-diabetic individuals. ahajournals.orgdiabetesjournals.org This phenomenon, sometimes termed "this compound resistance," is attributed to several factors, including increased platelet reactivity and potentially altered drug metabolism. diabetesjournals.orgnih.gov Studies have shown that diabetic patients, particularly those presenting with acute coronary syndromes (ACS), may have higher post-treatment platelet reactivity even after a standard this compound loading dose. diabetesjournals.org Despite this, dual antiplatelet therapy (DAPT) with this compound and aspirin is recognized as beneficial and superior to aspirin alone for the secondary prevention of ischemic events in diabetic patients following ACS or percutaneous coronary intervention (PCI). ahajournals.orgdroracle.ai Research into higher maintenance doses of this compound in diabetic patients with suboptimal response has shown enhanced antiplatelet effects, though a significant portion of patients may still exhibit high on-treatment platelet reactivity. ahajournals.org

Patients with Chronic Kidney Disease (CKD): CKD is a significant predictor of adverse cardiovascular outcomes. acc.org Patients with CKD undergoing PCI face an increased risk of both thrombosis and bleeding. ahajournals.org The evidence regarding this compound's efficacy in this population has been complex. While some studies suggest that the degree of platelet inhibition by this compound is not significantly different between patients with and without CKD, others have noted that low responsiveness to this compound is an additional risk factor for poorer outcomes in patients with moderate to severe CKD. diclemedj.org A post-hoc analysis of the HOST-EXAM trial found that this compound monotherapy was associated with a lower rate of a composite endpoint (all-cause death, nonfatal myocardial infarction, stroke, ACS readmission, and major bleeding) compared to aspirin in patients both with and without CKD, suggesting its benefit extends to this high-risk group. ahajournals.org However, patients with end-stage renal disease have been largely excluded from major this compound trials, leaving a gap in the evidence. acc.org

Elderly Patients: Advanced age is a primary risk factor for bleeding complications with antiplatelet therapy. nih.gov In elderly patients (typically defined as >70 or >75 years) with ACS, the choice of P2Y12 inhibitor requires a careful balance between ischemic risk reduction and bleeding risk. The POPular AGE trial, which included NSTE-ACS patients aged 70 or older, found that treatment with this compound resulted in significantly fewer bleeding events compared to ticagrelor, without a significant increase in the composite ischemic endpoint. mdpi.comjacc.org Similarly, a large meta-analysis confirmed the efficacy and safety of this compound when compared with ticagrelor and prasugrel in elderly patients with ACS. mdpi.com These findings suggest that this compound is a preferable option in many elderly patients due to its more favorable safety profile. nih.gov

Table 1: Summary of this compound Outcomes in High-Risk Patient Populations

High-Risk GroupKey FindingsSupporting Evidence
Diabetes MellitusReduced platelet inhibition ("resistance") is common. ahajournals.orgdiabetesjournals.org Despite this, DAPT with this compound is superior to aspirin alone for secondary prevention. ahajournals.orgOPTIMUS, HOST-EXAM analysis
Chronic Kidney Disease (CKD)Patients have a higher risk of both thrombotic and bleeding events. ahajournals.org this compound monotherapy showed better outcomes than aspirin monotherapy post-PCI. ahajournals.orgHOST-EXAM post-hoc analysis
Elderly Patients (>70 years)This compound is associated with a lower risk of bleeding compared to newer agents (ticagrelor) without a significant trade-off in ischemic event prevention. mdpi.comjacc.orgPOPular AGE trial

Comparison with Newer P2Y12 Inhibitors (e.g., Prasugrel, Ticagrelor)

The development of newer P2Y12 inhibitors, prasugrel and ticagrelor, offered more potent and consistent platelet inhibition compared to this compound. e-jcpp.org This has led to extensive comparative research to determine the optimal agent for different clinical scenarios.

Efficacy and Safety Profiles

Large-scale clinical trials have established the superiority of prasugrel and ticagrelor over this compound in reducing ischemic events in patients with ACS, albeit at the cost of an increased risk of major bleeding. nih.govnih.govnih.gov

Efficacy: In the TRITON-TIMI 38 trial, prasugrel significantly reduced the primary endpoint of cardiovascular death, non-fatal myocardial infarction (MI), or non-fatal stroke compared to this compound in ACS patients undergoing PCI. nih.gov The benefit was particularly pronounced in reducing MI and stent thrombosis. nih.gov Similarly, the PLATO trial demonstrated that ticagrelor was superior to this compound in preventing the composite endpoint of vascular death, MI, or stroke in a broad population of ACS patients. nih.govfrontiersin.org Network meta-analyses have confirmed that both prasugrel and ticagrelor significantly reduce the risk of stent thrombosis compared to this compound. ahajournals.org However, in patients with chronic coronary syndromes (CCS) undergoing PCI, large observational studies have found no significant difference in the rates of death or MI at one year between those treated with potent P2Y12 inhibitors and those treated with this compound. pcronline.compcronline.com

Table 2: Comparative Efficacy and Safety of P2Y12 Inhibitors in ACS

OutcomePrasugrel vs. This compound (TRITON-TIMI 38)Ticagrelor vs. This compound (PLATO)
Primary Efficacy Endpoint (CV Death, MI, Stroke)Reduced Risk (HR 0.81) nih.govReduced Risk (HR 0.84) nih.gov
Myocardial Infarction (MI)Reduced Risk (HR 0.76) nih.govReduced Risk (HR 0.84) nih.gov
Stent ThrombosisReduced Risk (HR 0.48) nih.govReduced Risk (HR 0.67) nih.gov
All-Cause MortalityNo Significant Difference ahajournals.orgReduced Risk (HR 0.78) ahajournals.org
Major Bleeding (Trial-defined)Increased Risk (HR 1.32) nih.govNo Significant Difference frontiersin.org

*HR = Hazard Ratio. Green indicates a statistically significant reduction in risk for the newer agent. Red indicates a statistically significant increase in risk.

De-escalation Strategies

The concept of de-escalation has emerged as a strategy to mitigate the long-term bleeding risk associated with potent P2Y12 inhibitors while preserving the ischemic benefit during the high-risk early phase after an ACS event. acc.orgahajournals.org This strategy typically involves switching from prasugrel or ticagrelor to this compound at a certain point (e.g., one month) after the initial event. e-jcpp.orgnih.gov

De-escalation can be "unguided," based on clinical judgment, or "guided" by platelet function testing (PFT) or genetic testing to identify patients who are poor metabolizers of this compound. acc.orgoaepublish.com

Unguided De-escalation: The TOPIC trial demonstrated that an unguided switch to this compound one month after ACS significantly reduced a composite of bleeding and ischemic events, primarily driven by a reduction in bleeding complications, compared to continuing on a potent P2Y12 inhibitor. acc.org However, some registry data have suggested that unguided de-escalation might be associated with an increased risk of ischemic events, highlighting the need for careful patient selection. acc.org

Guided De-escalation: To address the risks of unselected de-escalation, guided strategies aim to personalize therapy. The TROPICAL-ACS trial used a PFT-guided approach, where patients were switched to this compound and then tested; those with high platelet reactivity were switched back to a potent agent. This guided strategy was shown to be non-inferior to standard treatment with a potent P2Y12 inhibitor for ischemic outcomes while reducing bleeding events. acc.org Similarly, genotype-guided strategies, which identify patients with CYP2C19 loss-of-function alleles who may not respond adequately to this compound, have been shown to reduce bleeding risk without increasing ischemic events compared to standard potent P2Y12 inhibitor therapy. e-jcpp.orgahajournals.org

Research Methodologies in Clopidogrel Studies

In Vitro Methodologies

In vitro studies are fundamental to elucidating the biochemical and cellular processes related to clopidogrel's disposition and activity. These methods allow for the isolated investigation of metabolic pathways and platelet function in a controlled environment.

Human Liver Microsome Studies for Metabolism

Human liver microsomes (HLMs) are vesicles of the endoplasmic reticulum isolated from liver tissue. They are a cornerstone of in vitro drug metabolism studies as they contain a high concentration of cytochrome P450 (CYP) enzymes, which are critical for the bioactivation of this compound.

Experiments often involve incubating this compound or 2-oxo-clopidogrel with a panel of HLMs from various donors. nih.gov By measuring the rate of disappearance of the parent drug or the formation rate of its metabolites, researchers can assess metabolic activity. nih.gov These studies have shown that the formation of the active metabolite can be influenced by the presence of different reductants, such as glutathione (B108866) (GSH). jscimedcentral.commdpi.com For example, one study demonstrated that the relative amounts of the active metabolite formed were significantly affected by the type of reductant used. jscimedcentral.com

Correlation studies are also performed by measuring the rate of this compound metabolism in a panel of individual HLMs and correlating it with the activity of specific CYP enzymes, determined using probe substrates. nih.gov However, these correlation studies have sometimes provided weak or inconsistent evidence for the involvement of certain CYPs, like CYP2C19, in the initial activation step. nih.gov

An innovative application of HLMs involves combining them with platelet-rich plasma to create a model that links metabolic activation directly to platelet function. nih.gov In one such study, HLMs from "old" (≥70 years) and "young" (<70 years) donors were used to investigate age-related differences in this compound metabolism. The findings suggested that HLMs from older individuals produced less of the active metabolite, potentially explaining higher on-treatment platelet reactivity in the elderly. nih.gov

Table 1: Impact of Reductants on this compound Active Metabolite (AM) Formation in Human Liver Microsomes

ReductantRelative AM Formation (%)
N-acetyl-l-cysteine (NAC)17
L-Cysteine (L-Cys)53
Ascorbic Acid61
Glutathione (GSH)100

This table illustrates the relative efficiency of different reductants in the formation of this compound's active metabolite in HLM studies. Data sourced from a study by Zhu et al. (2012). jscimedcentral.com

Platelet Aggregometry (e.g., Light Transmission Aggregometry (LTA), VerifyNow P2Y12, VASP P2Y12 Assay)

Platelet aggregometry techniques are functional assays designed to measure the degree of platelet aggregation in response to an agonist. As this compound's active metabolite inhibits the P2Y12 receptor, these tests are essential for assessing its pharmacodynamic effect.

Light Transmission Aggregometry (LTA): Considered the historical "gold standard" for platelet function testing, LTA measures changes in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like adenosine (B11128) diphosphate (B83284) (ADP). nih.govresearchgate.netthoracickey.com For this compound monitoring, ADP is the key agonist used. nih.govmdpi.com While widely used in research, LTA is labor-intensive, requires specialized equipment, and is not well standardized across laboratories. researchgate.netnih.gov Studies have sought to define optimal LTA cutoff values to predict clinical outcomes in patients on this compound. clinicaltrials.gov

VerifyNow P2Y12 Assay: This is a point-of-care, whole-blood assay specifically designed to measure P2Y12 receptor blockade. nih.govastrazenecaclinicaltrials.com The system uses a combination of ADP to induce aggregation and prostaglandin E1 (PGE1) to reduce the contribution of the P2Y1 receptor, thus isolating the P2Y12-mediated pathway. astrazenecaclinicaltrials.comnih.gov Results are reported in P2Y12 Reaction Units (PRU). astrazenecaclinicaltrials.comnih.gov Lower PRU values indicate more effective platelet inhibition. nih.gov The VerifyNow assay is rapid, reliable, and sensitive, making it suitable for monitoring this compound therapy in a clinical setting. nih.govastrazenecaclinicaltrials.com

VASP P2Y12 Assay: The Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation assay is another specific method to assess P2Y12 receptor activity. VASP is a protein within platelets, and its phosphorylation state is regulated by the P2Y12 signaling pathway. When the P2Y12 receptor is inhibited by this compound's active metabolite, VASP becomes phosphorylated. This change can be quantified using flow cytometry, providing a specific measure of this compound's effect on its target. nih.gov

Table 3: Comparison of Common Platelet Aggregometry Methods for this compound

MethodPrincipleSample TypeKey Agonist(s)Output
Light Transmission Aggregometry (LTA) Measures change in light transmission as platelets aggregate.Platelet-Rich Plasma (PRP)ADP% Aggregation
VerifyNow P2Y12 Turbidimetric-based optical detection of platelet aggregation.Whole BloodADP + Prostaglandin E1P2Y12 Reaction Units (PRU)
VASP P2Y12 Assay Measures phosphorylation state of VASP via flow cytometry.Whole BloodADP + Prostaglandin E1Platelet Reactivity Index (%)

Flow Cytometry for Platelet Activation Markers

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles, such as cells, as they pass through a laser beam. In this compound research, it is used to quantify the expression of platelet surface markers that are upregulated upon activation.

A key marker studied is P-selectin (CD62P) , a protein stored in the alpha-granules of resting platelets that is rapidly translocated to the cell surface upon activation. Studies have used flow cytometry to measure the expression of P-selectin on platelets after stimulation with ADP. Treatment with this compound has been shown to reduce ADP-inducible P-selectin expression. This method provides a sensitive measure of the inhibitory effect of this compound.

Flow cytometry can also be used to measure the formation of platelet-leukocyte aggregates, which is another indicator of platelet activation and a key mechanism in thrombosis. Research has demonstrated that this compound therapy can reduce the formation of these aggregates. This methodology allows for detailed analysis of platelet function in a whole-blood environment, providing insights into cellular interactions.

In Vitro–In Vivo Correlation Models

In Vitro-In Vivo Correlation (IVIVC) models are mathematical relationships that aim to predict the in vivo pharmacokinetic profile of a drug from its in vitro dissolution characteristics. For this compound, developing these models is valuable for formulation development and can potentially serve as a surrogate for some in vivo bioequivalence studies.

Level A IVIVC, which represents a point-to-point relationship between in vitro dissolution and in vivo absorption, has been established for this compound. These models are typically developed by first determining the in vitro dissolution profiles of this compound tablets in various biorelevant media that simulate conditions in the gastrointestinal tract (e.g., fasting and fed states). Then, in vivo plasma concentration data from human studies are used to calculate the fraction of the drug absorbed over time using deconvolution methods. By plotting the percentage of drug dissolved in vitro against the percentage of drug absorbed in vivo at corresponding time points, a linear correlation can be established.

More sophisticated approaches involve the use of physiologically based biopharmaceutical models (PBBM). These in silico models integrate in vitro data with physiological parameters to simulate the pharmacokinetic profile of this compound after oral administration of different formulations, such as solid dispersions.

In Vivo Study Designs

In vivo studies are essential for evaluating the pharmacokinetics, pharmacodynamics, safety, and clinical efficacy of this compound in a complete biological system. These studies range from preclinical animal models to large-scale human clinical trials.

Preclinical Animal Studies: Before human testing, this compound is evaluated in animal models to assess its safety, toxicity, and basic efficacy. Toxicology studies, often involving multiple-dose administrations in species like mice and rats, are conducted to identify potential adverse effects. jscimedcentral.comnih.gov Efficacy models, such as murine fracture models under ischemic conditions, can be used to investigate the effects of this compound on specific physiological processes beyond platelet aggregation. semanticscholar.org These preclinical studies provide foundational data required for advancing to human trials. nih.gov

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: These studies are typically conducted in healthy volunteers or specific patient populations to characterize how the body affects the drug (PK) and how the drug affects the body (PD). tctmd.comthoracickey.com PK assessments involve collecting blood samples at various time points after drug administration to measure the concentrations of this compound and its metabolites, allowing for the calculation of parameters like Cmax (peak concentration) and AUC (area under the curve). nih.govmdpi.com PD assessments in this compound studies involve measuring platelet inhibition using the in vitro methods described previously (e.g., LTA, VerifyNow) at different times after dosing.

Bioequivalence Studies: These studies are designed to compare the bioavailability of a generic version of a drug to the brand-name product. nih.govnih.gov For this compound, a common design is the randomized, open-label, two-way crossover study . nih.govnih.gov In this design, a group of healthy volunteers receives both the test and reference formulations in two separate periods, with a "washout" period in between to eliminate the drug from the body. nih.gov The order in which subjects receive the test and reference drugs is randomized. Blood samples are collected to determine pharmacokinetic parameters, and if the 90% confidence intervals for the ratio of the geometric means (test/reference) for AUC and Cmax fall within the predefined range of 80-125%, the products are considered bioequivalent. nih.govmdpi.com Some designs may be more complex, such as three-way crossover or semi-replicated designs, especially for highly variable drugs like this compound. ahajournals.orgmdpi.com

Clinical Efficacy and Safety Trials: These are large-scale studies designed to determine the effectiveness and safety of this compound in treating or preventing specific cardiovascular conditions.

Randomized Controlled Trials (RCTs): This is the gold standard for clinical evidence. Patients are randomly assigned to receive either this compound or a comparator (e.g., aspirin (B1665792), another antiplatelet agent, or a placebo). saudijournals.comnih.gov The design is often double-blind, where neither the patients nor the investigators know who is receiving which treatment. nih.gov These trials follow patients over a defined period to compare the incidence of clinical endpoints, such as death, myocardial infarction, or stroke, between the treatment groups. saudijournals.com An example is the HOST-EXAM trial, a prospective, randomized, open-label, multicenter trial comparing this compound and aspirin monotherapy. saudijournals.com

Observational Studies: These studies, including cohort and case-control studies, evaluate the effects of this compound in real-world settings without randomizing patients to treatment groups. astrazenecaclinicaltrials.com Retrospective observational studies, for instance, might review the medical records of patients who have already received treatment to compare outcomes between those who took this compound and those who took another therapy. While susceptible to bias, these studies can provide valuable information on long-term effectiveness and safety in broader patient populations. astrazenecaclinicaltrials.com

Pharmacokinetic and Pharmacodynamic Studies in Healthy Volunteers and Patient Populations

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are fundamental to understanding how a drug is absorbed, distributed, metabolized, and eliminated by the body, and its subsequent effect on the body. For this compound, these studies have been crucial in elucidating the mechanisms behind its antiplatelet effect and the reasons for interindividual variability in response.

In healthy volunteers, PK/PD studies have shown that carriers of the carboxylesterase 1 (CES1) 143E allele exhibit higher levels of this compound's active metabolite, leading to a better response. mdpi.com Conversely, individuals with reduced-function alleles of the cytochrome P450 2C19 (CYP2C19) enzyme, such as CYP2C192* or CYP2C193*, have significantly lower systemic exposure to the active metabolite, resulting in a diminished antiplatelet effect. nih.gov Studies in patient populations with cardiovascular diseases have consistently reported that these same CYP2C19 reduced-function alleles are associated with higher on-treatment platelet reactivity. nih.gov

A population pharmacokinetic and pharmacodynamic model was developed using pooled data from 44 healthy volunteers and 35 stroke patients in Korea. nih.gov This model, which used plasma concentrations of a this compound metabolite and platelet aggregation data, found no statistically significant covariates for its parameters, suggesting a complex interplay of factors influencing this compound's behavior in the body. nih.gov

Clinical Trials (e.g., CAPRIE, SMART-CHOICE 3, HOST-EXAM, TAILOR-PCI)

Randomized controlled clinical trials are the gold standard for evaluating the efficacy and safety of medical interventions. Several landmark trials have defined the role of this compound in managing atherothrombotic diseases.

The This compound versus Aspirin in Patients at Risk of Ischaemic Events (CAPRIE) trial was a large-scale study that compared this compound to aspirin for the secondary prevention of vascular events. nih.govacpjournals.orgyoutube.com The trial enrolled 19,185 patients with a recent myocardial infarction, recent ischemic stroke, or established peripheral arterial disease. nih.govacpjournals.org

The SMART-CHOICE 3 trial investigated the optimal long-term antiplatelet monotherapy after a standard duration of dual antiplatelet therapy (DAPT) following percutaneous coronary intervention (PCI). nih.govacc.orgradcliffecardiology.comsolaci.org This open-label, multicenter trial randomized 5,506 high-risk patients in South Korea to either this compound or aspirin monotherapy. nih.govacc.org

The Harmonizing Optimal Strategy for Treatment of Coronary Artery Stenosis–Extended Antiplatelet Monotherapy (HOST-EXAM) trial also compared this compound and aspirin monotherapy for long-term maintenance in patients who had completed 6 to 18 months of DAPT after receiving a drug-eluting stent. tctmd.comahajournals.orgacc.orgradcliffecardiology.comhcplive.com This randomized trial enrolled 5,530 patients in Korea. tctmd.com

The Tailored Antiplatelet Initiation to Lessen Outcomes due to Decreased this compound Response after Percutaneous Coronary Intervention (TAILOR-PCI) trial was designed to assess the efficacy of a genotype-guided P2Y12 inhibitor strategy versus conventional this compound therapy in patients undergoing PCI. acc.orgthe-hospitalist.orgmayo.eduacc.orgtctmd.com The trial enrolled 5,302 patients and specifically focused on those carrying CYP2C19 loss-of-function alleles. acc.orgthe-hospitalist.org

Key Clinical Trials of this compound

TrialPatient PopulationInterventionComparatorPrimary EndpointKey Finding
CAPRIE19,185 patients with recent MI, recent ischemic stroke, or established PADThis compoundAspirinComposite of ischemic stroke, MI, or vascular deathThis compound showed a relative risk reduction of 8.7% compared to aspirin. nih.gov
SMART-CHOICE 35,506 high-risk patients post-PCI after DAPT completionThis compound monotherapyAspirin monotherapyComposite of all-cause death, MI, or strokeThis compound significantly reduced the primary endpoint compared to aspirin without increasing bleeding risk. nih.govacc.org
HOST-EXAM5,530 patients post-PCI with DES after DAPT completionThis compound monotherapyAspirin monotherapyComposite of all-cause death, nonfatal MI, stroke, readmission for ACS, and major bleedingThis compound was superior to aspirin in reducing both thrombotic and bleeding events. tctmd.comahajournals.org
TAILOR-PCI5,302 patients undergoing PCI, focusing on CYP2C19 loss-of-function carriersGenotype-guided therapy (Ticagrelor for LoF carriers)Conventional this compound therapyComposite of cardiovascular death, MI, stroke, stent thrombosis, or severe recurrent ischemiaThe trial narrowly missed its primary endpoint but showed a trend towards benefit with genotype-guided therapy, especially in the first 3 months. the-hospitalist.orgacc.orgtctmd.com

Observational Studies and Meta-analyses

Observational studies and meta-analyses play a crucial role in synthesizing evidence from multiple studies and assessing treatment effects in broader, real-world populations. A meta-analysis of randomized controlled trials and adjusted observational studies evaluated the use of this compound, aspirin, and oral anticoagulants in patients undergoing PCI. nih.govthoracickey.com This analysis, which included data from 15 studies and 7,182 patients, found that dual antiplatelet therapy with aspirin and this compound significantly reduced major bleeding compared to triple therapy. nih.govthoracickey.com Another meta-analysis focusing on this compound pretreatment before PCI, which included 37,814 patients from randomized controlled trials and observational studies, found that pretreatment was associated with a lower risk of major cardiac events but not a reduction in mortality. researchgate.net

Genetic and Genomic Approaches

The significant interindividual variability in response to this compound has spurred extensive research into the genetic and genomic factors that influence its efficacy.

Candidate Gene Association Studies

Candidate gene association studies focus on specific genes that are thought to be involved in a drug's mechanism of action or metabolism. For this compound, the most extensively studied candidate gene is CYP2C19, which encodes a key enzyme in its bioactivation. ahajournals.org Numerous studies have demonstrated a strong association between loss-of-function alleles of CYP2C19 (such as CYP2C192* and CYP2C193*) and reduced this compound effectiveness, leading to higher rates of adverse cardiovascular events. acc.orgclinicaltrials.gov

Other candidate genes that have been investigated include those involved in this compound absorption and the P2Y12 receptor, though the findings for these have been less consistent than for CYP2C19. ahajournals.org The paraoxonase-1 (PON1) gene was initially linked to this compound bioactivation, but subsequent studies failed to replicate these findings. ahajournals.org

Genome-Wide Association Studies (GWAS)

Genome-wide association studies (GWAS) take an unbiased approach by scanning the entire genome for genetic variants associated with a particular trait or response to a drug. The first GWAS of this compound response confirmed that the CYP2C19 locus on chromosome 10q24 is the major genetic determinant of its antiplatelet effect. mdpi.comahajournals.orgumaryland.edu A large GWAS by the International this compound Pharmacogenomics Consortium, involving 2,750 individuals of European ancestry, also identified CYP2C192* as having a strong signal for on-clopidogrel platelet reactivity. researchgate.net However, after correcting for the effect of CYP2C192*, no other single-nucleotide polymorphism reached genome-wide significance. researchgate.net

A more recent GWAS focused on this compound response in Caribbean Hispanics also confirmed the relevance of the CYP2C19 cluster, particularly among those with European ancestry, and identified novel genetic markers in this diverse patient population. medrxiv.org

Genotype-Guided Therapy Trials (e.g., TAILOR-PCI)

The strong evidence linking CYP2C19 genotype to this compound response has led to the development of genotype-guided therapy trials. These trials aim to determine whether tailoring antiplatelet therapy based on a patient's genetic makeup can improve clinical outcomes.

The TAILOR-PCI trial is a prominent example of a genotype-guided therapy trial for this compound. acc.orgthe-hospitalist.orgmayo.eduacc.orgtctmd.com In this prospective, randomized, multicenter trial, patients undergoing PCI were randomized to either a genotype-guided strategy or conventional therapy. acc.org In the genotype-guided arm, carriers of CYP2C19 loss-of-function alleles were prescribed the more potent P2Y12 inhibitor, ticagrelor (B1683153), while non-carriers received this compound. acc.org The conventional therapy arm received this compound without prospective genotyping. acc.org While the trial did not meet its primary endpoint of a 50% reduction in cardiovascular events at one year, it did show a 34% reduction, which was not statistically significant. the-hospitalist.orgmayo.edu A post-hoc analysis revealed a significant 79% reduction in adverse events in the first three months of treatment among those receiving genetically guided therapy. the-hospitalist.org

Other smaller, randomized trials have also provided evidence for the benefit of genotype-guided therapy. nih.gov For instance, a trial in Chinese PCI patients demonstrated that a genotype-guided approach, which involved dose adjustments or the addition of another antiplatelet agent for poor metabolizers, resulted in a lower risk of ischemic events compared to conventional therapy. nih.gov

Genetic and Genomic Approaches in this compound Research

ApproachMethodologyKey Findings
Candidate Gene Association StudiesFocuses on specific genes of interest based on biological plausibility.Strongly implicates CYP2C19 loss-of-function alleles in reduced this compound efficacy and increased risk of adverse cardiovascular events. acc.orgclinicaltrials.gov
Genome-Wide Association Studies (GWAS)Scans the entire genome to identify genetic variants associated with a trait.Confirms CYP2C19 as the major genetic determinant of this compound response. mdpi.comahajournals.orgumaryland.edu Limited identification of other significant loci. researchgate.net
Genotype-Guided Therapy TrialsUses genetic information to guide the choice of antiplatelet therapy.Trials like TAILOR-PCI suggest a potential benefit for genotype-guided therapy, particularly in the early post-PCI period, although the primary endpoints have not always been met. the-hospitalist.orgmayo.eduacc.orgtctmd.com

Systems Medicine Approaches in this compound Studies

Systems medicine offers a holistic framework to unravel the complex interplay of factors influencing this compound response by integrating diverse biological data and employing computational tools. This approach moves beyond a single-factor analysis to a comprehensive understanding of how interactions between genes, proteins, metabolites, and even the gut microbiome contribute to the variability in patient outcomes.

Integration of Multi-Omics Data (e.g., Transcriptomics, Epigenomics, Metabolomics, Microbiomics)

The integration of multiple "omics" disciplines is a cornerstone of systems medicine in this compound research. By combining data from genomics, transcriptomics, epigenomics, metabolomics, and microbiomics, researchers can construct a more complete molecular picture of an individual's response to the drug. This integrative strategy helps to bridge the gap from genotype to phenotype, providing insights into the complex biological networks that govern this compound's efficacy and metabolism. nih.govnih.govvascular-proteomics.com

Transcriptomics: Transcriptomic studies analyze the expression levels of thousands of genes simultaneously to identify signatures associated with this compound response. For instance, a study focusing on African Americans, a population disproportionately affected by this compound resistance, integrated genomics and transcriptomics. Through a genome-wide association study (GWAS) and differential gene expression (DGE) analysis, researchers identified novel genetic variants and gene expression changes linked to high on-treatment platelet reactivity (HTPR). nih.gov

Key findings from this integrated approach revealed that a single-nucleotide polymorphism (SNP), rs7807369, within the THSD7A (Thrombospondin Type 1 Domain Containing 7A) gene was significantly associated with an increased risk of HTPR. Furthermore, higher THSD7A gene expression was correlated with HTPR. The DGE analysis also identified that decreased expression of LAIR1 (Leukocyte Associated Immunoglobulin Like Receptor 1) was associated with HTPR. These findings suggest that genes outside of the well-established CYP2C19 pathway play a crucial role in this compound response in this population. nih.gov

Epigenomics: Epigenetic modifications, such as DNA methylation, can regulate gene expression without altering the DNA sequence and are increasingly recognized as contributors to variable drug responses. Studies have explored the whole-genomic methylation patterns in patients with and without this compound resistance. These investigations have identified differentially methylated CpG sites, suggesting that epigenetic alterations may influence the expression of genes involved in platelet function and drug metabolism pathways.

Metabolomics: Metabolomics, the study of small molecule metabolites, provides a functional readout of the physiological state of an individual. Pharmacometabolomic approaches have been proposed to identify novel biomarkers of this compound response. researchgate.net By analyzing the metabolic profiles of patients, researchers aim to discover metabolic signatures that can predict treatment outcomes. This approach has the advantage of capturing the downstream effects of genetic, transcriptomic, and proteomic variations, as well as environmental influences. nih.govresearchgate.net

Microbiomics: The gut microbiome is emerging as a significant factor in drug metabolism and response. The composition of the gut microbiota can influence the pharmacokinetics of orally administered drugs. nih.govnih.gov Studies have shown that antibiotic-induced disruption of the gut microbiota can alter the systemic exposure to this compound's active metabolite. nih.govbohrium.com This interaction is thought to be mediated, in part, by the microbiome's influence on the expression of drug transporters like P-glycoprotein in the intestine. nih.gov Integrating microbiomic data with other omics data can help to elucidate how individual variations in gut bacteria contribute to the observed differences in this compound efficacy. nih.gov

Omics LayerResearch FindingAssociated Genes/SNPs/MicrobesClinical Implication
Genomics & TranscriptomicsIdentification of novel genetic variants and gene expression patterns associated with high on-treatment platelet reactivity (HTPR) in African Americans. nih.govSNP: rs7807369 (in THSD7A) Genes: THSD7A (higher expression), LAIR1 (lower expression) nih.govSuggests biomarkers beyond CYP2C19 for predicting this compound response in specific populations. nih.gov
MicrobiomicsDisruption of gut microbiota with antibiotics increased the systemic exposure of this compound's active metabolite in diabetic rats. nih.govbohrium.comAlterations in gut microbial load and composition. nih.govHighlights the gut microbiome as a potential modulator of this compound pharmacokinetics. nih.govnih.gov

Mathematical and Computational Modeling

Mathematical and computational modeling are essential tools in systems medicine for integrating multi-omics data, simulating biological processes, and predicting drug response. In the context of this compound, physiologically based pharmacokinetic (PBPK) modeling has been extensively used to simulate the absorption, distribution, metabolism, and excretion of the drug and its metabolites. nih.govnih.gov

PBPK models are multi-compartment models that represent the body as a series of interconnected physiological compartments. These models incorporate a wealth of information, including:

Drug-specific parameters: Physicochemical properties of this compound and its metabolites.

System-specific parameters: Physiological data such as organ volumes, blood flow rates, and enzyme expression levels.

Genetic information: The impact of genetic polymorphisms, particularly in CYP enzymes like CYP2C19, on metabolic activity. nih.govnih.gov

By integrating these diverse data, PBPK models can simulate the pharmacokinetic profiles of this compound and its active metabolite in virtual patients with different genetic makeups (e.g., normal, intermediate, and poor CYP2C19 metabolizers). nih.govnih.gov These models have been successfully used to predict drug-gene interactions and the impact of co-administered drugs (drug-drug interactions) on this compound exposure. nih.govnih.govresearchgate.net

For example, a comprehensive whole-body PBPK model of this compound and its key metabolites was developed to predict interactions involving multiple CYP enzymes, including CYP2B6, CYP2C8, CYP2C19, and CYP3A4. This model accurately predicted the effect of CYP2C19 genotype on this compound's pharmacokinetics. nih.govnih.gov Such models are valuable for optimizing dosing regimens in different patient populations and for assessing the risk of adverse events due to altered drug metabolism. researchgate.net

Model TypeKey InputsKey Outputs/PredictionsApplication in this compound Research
Whole-Body Physiologically Based Pharmacokinetic (PBPK) Model nih.govnih.gov- this compound and metabolite physicochemical properties
  • Human physiological parameters (organ size, blood flow)
  • Enzyme kinetics (CYP2C19, CYP3A4, CES1, etc.)
  • CYP2C19 genotype information (Normal, Intermediate, Poor Metabolizer phenotypes) nih.gov
  • - Plasma concentration-time profiles of this compound and its metabolites
  • Prediction of Area Under the Curve (AUC) and Maximum Concentration (Cmax) ratios nih.gov
  • - Predicting drug-gene interactions (e.g., impact of CYP2C19 genotype)
  • Predicting drug-drug interactions (e.g., with inhibitors or inducers of metabolizing enzymes)
  • Simulating pharmacokinetics in diverse patient populations nih.govnih.govresearchgate.net
  • Future Directions in Clopidogrel Research

    Optimization of Antiplatelet Therapy in High-Risk Patients

    Optimizing antiplatelet therapy in high-risk patients, such as those with atrial fibrillation or those undergoing percutaneous coronary intervention (PCI), remains a critical area of investigation. amanote.comahajournals.org For patients with atrial fibrillation who are not suitable for anticoagulation, the combination of clopidogrel and aspirin (B1665792) has been studied. The ACTIVE A trial, for instance, enrolled 7,554 patients with atrial fibrillation at high risk for vascular events and found that adding this compound to aspirin reduced major vascular events but also increased the risk of major hemorrhage. ahajournals.org

    In the context of PCI, especially for patients with acute coronary syndrome (ACS), there is a move towards more potent P2Y12 inhibitors. johnsonfrancis.org However, this has led to the exploration of "de-escalation" strategies, where a more potent agent is used initially, followed by a switch to this compound to minimize long-term bleeding risk. nih.gov The TROPICAL-ACS study utilized platelet function testing to guide this de-escalation process. nih.gov

    Furthermore, for high-risk patients who have completed an initial period of dual antiplatelet therapy (DAPT), this compound monotherapy is emerging as a potentially superior long-term strategy compared to continued DAPT. The OPT-BIRISK trial demonstrated that in patients at high risk for both bleeding and ischemic events who were stable after 9-12 months of DAPT, switching to this compound monotherapy for an additional 9 months was superior to continuing DAPT, with reductions in both ischemic and bleeding events. acc.org

    Personalized Medicine Approaches based on Pharmacogenomics and Systems Biology

    The significant inter-individual variability in response to this compound has propelled research into personalized medicine, primarily focusing on pharmacogenomics. nih.gov Genetic variations in the cytochrome P450 enzyme, CYP2C19, are a major determinant of this compound's efficacy as it is responsible for converting the prodrug into its active metabolite. nih.govahajournals.org Individuals carrying loss-of-function (LOF) alleles for CYP2C19 have reduced active metabolite levels, leading to diminished platelet inhibition and a higher risk of adverse cardiovascular events. nih.gov

    This understanding has led to the development of pharmacogenomic testing to identify patients who may not respond adequately to standard this compound therapy. facs.org For these individuals, alternative treatments may be considered. facs.org The TAILOR-PCI study is a notable example of a large-scale trial designed to assess the clinical utility of routine CYP2C19 genotyping in patients undergoing PCI. nih.govahajournals.org

    Beyond pharmacogenomics, a broader systems biology approach is being advocated to better predict and manage this compound response. nih.govnih.gov This involves integrating data from various "omics" disciplines, including transcriptomics, proteomics, and metabolomics, to identify novel biomarkers of platelet reactivity and cardiovascular risk. nih.govnih.gov For instance, proteomics studies have identified changes in platelet proteins like cluster differentiation-226 (CD226) and peroxiredoxin-4 in patients with high on-treatment platelet reactivity (HTPR). nih.gov A systems-wide approach aims to create computational models that integrate these multi-omic factors with clinical data to provide a more comprehensive prediction of an individual's response to antiplatelet therapy. nih.gov

    Strategies to Overcome this compound Resistance

    This compound resistance, characterized by inadequate platelet inhibition despite treatment, is a significant clinical challenge. researchgate.netnih.gov Research is actively exploring several strategies to overcome this phenomenon.

    Increasing the dose of this compound has been investigated as a strategy to overcome resistance, particularly in patients with certain genetic profiles. researchgate.netnih.gov Studies have shown that higher loading doses can lead to greater platelet inhibition and a faster onset of action. jacc.orgahajournals.org For patients who are heterozygous carriers of the CYP2C19*2 loss-of-function allele, higher doses of this compound may help overcome the genetic resistance and improve platelet inhibition. nih.gov

    However, the effectiveness of dose adjustment is not uniform. In the OPTIMUS study, a 150-mg maintenance dose of this compound in patients with type 2 diabetes mellitus resulted in enhanced antiplatelet effects compared to a 75-mg dose, but a significant proportion of patients still had a suboptimal response. nih.gov Furthermore, for individuals who are homozygous for the CYP2C19*2 allele, increasing the this compound dose is often ineffective. nih.gov A study on adjusting this compound loading doses based on the vasodilator-stimulated phosphoprotein (VASP) index in resistant patients undergoing PCI showed a significant improvement in clinical outcomes in the VASP-guided group. nih.gov

    A clinical-pharmacogenetic algorithm has been proposed to optimize this compound dosing by considering both CYP2C19 genotype and concomitant medications that may interact with the enzyme. nih.gov This algorithm suggests that dose adjustments, either increases or decreases, may be necessary for patients with genotypes other than the wild type (11) who are also taking drugs that inhibit or induce CYP2C19. nih.gov

    For patients identified with this compound resistance, switching to alternative antiplatelet agents is a primary strategy. nih.gov Newer and more potent P2Y12 inhibitors, such as prasugrel (B1678051) and ticagrelor (B1683153), have demonstrated more consistent and potent platelet inhibition compared to this compound. johnsonfrancis.orgresearchgate.netnih.govnih.gov

    Prasugrel: This third-generation thienopyridine requires a single-step hepatic metabolism, leading to a more rapid and effective generation of its active metabolite. researchgate.net The TRITON-TIMI 38 trial showed that prasugrel was more effective than this compound in reducing ischemic events in patients with ACS, although with an increased risk of bleeding. nih.gov

    Ticagrelor: Unlike this compound and prasugrel, ticagrelor is a direct-acting P2Y12 inhibitor that does not require metabolic activation. researchgate.net Studies have shown that ticagrelor provides greater platelet inhibition than this compound and can overcome this compound resistance. nih.gov

    The choice between these alternative agents may depend on the individual patient's risk profile for both ischemic and bleeding events. nih.gov A survey of neurointerventionalists revealed that 61% would switch to ticagrelor in cases of persistent this compound resistance. ahajournals.org

    Research into novel formulations and delivery systems for this compound aims to improve its dissolution, bioavailability, and ultimately, its antiplatelet effect. As a drug with low water solubility, enhancing its dissolution is a key objective. researchgate.netmdpi.com

    Several approaches are being investigated:

    Nanoparticles: Preparing this compound as nanoparticles has been shown to significantly enhance its dissolution rate. researchgate.net One study using an antisolvent precipitation method produced nanoparticles that achieved complete dissolution within 10 minutes. researchgate.net

    Solid Dispersions: Formulating this compound as a solid dispersion with hydrophilic polymers like poloxamer 407 and copovidone is another strategy to improve its solubility and bioavailability. mdpi.com

    Nanosponge Tablets: Nanosponge formulations have been developed to improve the solubility of this compound bisulfate, a BCS Class II drug. rjptonline.org These nanosponges can be formulated into tablets for oral administration. rjptonline.org

    Orally Disintegrating Tablets (ODTs): ODTs of this compound have been developed to offer a more convenient administration route that allows for rapid disintegration in the mouth without the need for water. scielo.br

    Transdermal Patches: To bypass first-pass metabolism and potentially improve bioavailability, transdermal patches containing this compound bisulfate have been formulated and evaluated. ijmbs.info

    These novel delivery systems hold the promise of providing more consistent and effective antiplatelet therapy.

    Long-term Outcomes of this compound Monotherapy

    Recent research has increasingly focused on the long-term outcomes of this compound monotherapy as a maintenance strategy following an initial period of DAPT, particularly in patients who have undergone PCI. nih.gov Several studies have compared the efficacy and safety of this compound monotherapy against aspirin monotherapy or prolonged DAPT.

    A real-world study presented at the SCAI 2022 Scientific Sessions found that in high-risk PCI patients, this compound monotherapy beyond 12 months was associated with a reduced risk of net adverse clinical events (NACE) and major adverse cardiac and cerebral events (MACCE) compared to aspirin monotherapy. scai.org The HOST-EXAM Extended study, with a follow-up of over five years, also showed that this compound monotherapy was associated with lower rates of a composite net clinical outcome compared to aspirin monotherapy in patients who had completed 6 to 18 months of DAPT without events. ahajournals.org

    The STOPDAPT-2 trial, with a 5-year follow-up, compared this compound monotherapy after 1 month of DAPT with aspirin monotherapy after 12 months of DAPT. The results showed that this compound was non-inferior but not superior to aspirin for the primary composite endpoint of cardiovascular events or major bleeding. However, this compound was superior for cardiovascular outcomes. jacc.org

    A study presented at the ACC.25 scientific session reported that in high-risk patients following PCI, long-term this compound monotherapy resulted in significantly better outcomes than aspirin, with a 29% lower likelihood of the primary composite endpoint of all-cause death, heart attack, or stroke, without an increase in major bleeding. acc.org

    These findings challenge the traditional role of aspirin as the standard long-term antiplatelet monotherapy and suggest that this compound may be a preferable option for many patients, particularly those at high risk of recurrent ischemic events. ahajournals.orgacc.org

    Elucidation of Remaining Controversies in Metabolic Pathways

    This compound is a prodrug, meaning it must be metabolized in the body to its active form to exert its therapeutic effect. This bioactivation is a two-step oxidative process that occurs predominantly in the liver. nih.govpharmgkb.org The first step involves the conversion of this compound to an intermediate metabolite, 2-oxo-clopidogrel, which is then further metabolized to the active thiol metabolite. nih.govyoutube.com This active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting their aggregation. nih.govpharmgkb.org

    However, the precise contribution of the various enzymes involved in these two steps remains a subject of considerable debate. nih.gov While it is widely accepted that cytochrome P450 (CYP) enzymes are critical, the relative importance of individual enzymes is controversial. nih.govnih.gov

    Initially, in vitro studies pointed to CYP1A2, CYP2B6, and CYP2C19 as being capable of forming 2-oxo-clopidogrel, while CYP2B6, CYP2C9, CYP2C19, and CYP3A4 were shown to produce the final active metabolite from 2-oxo-clopidogrel. nih.gov Research by Kazui et al. concluded that CYP2C19 is a major contributor to both metabolic steps, with CYP3A4 also playing a substantial role in the second step. nih.gov The significance of CYP2C19 is underscored by the observation that genetic polymorphisms in this enzyme are associated with impaired this compound metabolism and an increased risk of adverse cardiovascular events. nih.govpharmgkb.orgmedlineplus.gov

    A significant controversy emerged with studies suggesting that paraoxonase-1 (PON1), an esterase, rather than CYP2C19, is the rate-limiting enzyme in this compound's bioactivation. nih.govnih.gov This created a debate regarding the primary determinants of this compound efficacy. nih.gov However, further research has indicated that about 85% of a this compound dose is hydrolyzed by human carboxylesterase 1 (CES1) into an inactive carboxylic acid derivative, which is the major metabolic pathway, leaving only a fraction to be activated. pharmgkb.orgnih.gov The debate continues as some in vitro data provide conflicting evidence for the roles of CYP2C19 and PON1. nih.gov Some researchers have also questioned the emphasis on CYP2C19, arguing that since it is not present in the enterocyte where significant first-pass metabolism occurs, CYP3A enzymes may be more critical than initially thought. researchgate.net

    Enzymes Implicated in this compound Metabolism

    EnzymeProposed RolePoints of Controversy
    CYP2C19 Major enzyme in both steps of bioactivation. nih.govyoutube.comnih.govIts overall importance versus other CYPs and PON1 is debated. nih.govresearchgate.net Genetic polymorphisms significantly impact this compound response. medlineplus.gov
    CYP3A4/5 Contributes to the second oxidative step. nih.govresearchgate.netSome publications indicate a major role for CYP3A4, but its contribution relative to CYP2C19 is debated. nih.gov
    CYP1A2 Involved in the formation of 2-oxo-clopidogrel. nih.gov Early studies in rats suggested it was the major activating enzyme. nih.govConsidered a more minor pathway in humans compared to CYP2C19 and CYP3A4.
    CYP2B6 Involved in both metabolic steps. nih.govIts specific contribution to overall bioactivation is not fully quantified.
    PON1 Proposed as a rate-limiting enzyme for bioactivation. nih.govnih.govIts role is highly controversial, with conflicting in vitro data and debate over its significance compared to CYP enzymes. nih.gov
    CES1 Hydrolyzes ~85% of this compound to an inactive metabolite. nih.govnih.govThis is the main metabolic pathway, limiting the fraction of the drug available for bioactivation.

    Q & A

    Q. How can researchers design robust HPLC methods for quantifying clopidogrel and its impurities in drug formulations?

    Methodological Answer: Utilize Response Surface Methodology (RSM) with factorial designs (e.g., 2³ Full Factorial or Central Composite Face-Centered designs) to optimize parameters like mobile phase composition (ACN:buffer ratio), pH, and column temperature. Validate the method for selectivity, linearity, precision, and robustness using chromatographic response functions (CRFs) to assess resolution (Rs) .

    Q. What experimental approaches are used to confirm the identity and purity of this compound metabolites in preclinical studies?

    Methodological Answer: Combine LC/MS, NMR, and chiral supercritical fluid chromatography to structurally characterize metabolites. For example, the active metabolite of this compound (a thiol derivative) was identified using these techniques, with validation of irreversible binding to platelet ADP receptors via disulfide bridges .

    Q. How do researchers assess this compound's antiplatelet efficacy in vitro and ex vivo?

    Methodological Answer: Measure ADP-induced platelet aggregation inhibition (IC₅₀) using light transmission aggregometry. Ex vivo studies often quantify % inhibition of 33P-2MeS-ADP binding to platelet receptors, ensuring hepatic metabolism is accounted for (e.g., using liver microsomes) .

    Advanced Research Questions

    Q. How can conflicting clinical trial data on this compound's optimal dosing regimen (e.g., pre-PCI loading dose timing) be resolved?

    Methodological Answer: Conduct subgroup analyses of trial data (e.g., CREDO trial) to identify time-dependent effects. For instance, a loading dose administered ≥6 hours pre-PCI reduced 28-day adverse events by 38.6% vs. no benefit with shorter intervals. Use Cox proportional hazards models to adjust for confounders like comorbidities .

    Q. What statistical methods are appropriate for analyzing genetic polymorphisms affecting this compound response?

    Methodological Answer: Apply multivariate logistic regression to assess associations between CYP2C19 loss-of-function alleles (*2, *3) and cardiovascular event risk. In the French registry study, carriers of two alleles had a 98% higher risk (HR=1.98, 95% CI:1.10–3.58). Adjust for ABCB1 (3435TT genotype) and clinical covariates .

    Q. How should researchers address heterogeneity in systematic reviews comparing this compound-aspirin dual therapy vs. monotherapy?

    Methodological Answer: Perform network meta-analyses to indirectly compare regimens across trials. Stratify by patient subgroups (e.g., minor stroke vs. high-risk TIA) and use random-effects models to account for variability. Sensitivity analyses should exclude studies with high bleeding risk bias .

    Q. What experimental designs mitigate batch-to-batch variability in this compound nanosuspension formulations?

    Methodological Answer: Employ Box-Behnken designs with factors like stabilizer:drug ratio (20–40% w/w), homogenization pressure (800–1300 bar), and cycle count. Optimize for particle size (e.g., <300 nm) and zeta potential (e.g., |−30 mV|) using ANOVA and desirability functions .

    Data Contradiction Analysis

    Q. How to reconcile discrepancies between this compound's ex vivo platelet inhibition and clinical outcomes?

    Methodological Answer: Investigate non-ADP pathway contributions (e.g., collagen-induced aggregation) and genetic/epigenetic modifiers (e.g., CYP2C19 polymorphisms). Use receiver operating characteristic (ROC) curves to determine if platelet reactivity thresholds (e.g., PRU >208) predict ischemic events better than pharmacodynamic measures .

    Q. Why do some trials show increased bleeding risk with long-term this compound, while others do not?

    Methodological Answer: Apply competing risks analysis (e.g., Fine-Gray models) to distinguish bleeding-related mortality from ischemic events. In the CURE trial, major bleeding increased by 38% (RR=1.38, P=0.001), but life-threatening bleeding was statistically comparable (2.2% vs. 1.8%, P=0.13) .

    Methodological Tools and Frameworks

    Q. What frameworks guide the design of this compound pharmacogenomic studies?

    Methodological Answer: Follow STrengthening the Reporting of Pharmacogenetic Studies (STROPS) guidelines. Include CYP2C19 genotyping, platelet function testing (e.g., VerifyNow), and clinical endpoints (e.g., composite of death/MI/stroke). Power calculations should account for allele frequency (e.g., 25–30% for CYP2C19*2 in Caucasians) .

    Q. How to validate computational models predicting this compound-drug interactions?

    Methodological Answer: Use physiologically based pharmacokinetic (PBPK) modeling (e.g., Simcyp®) to simulate CYP3A4/5-mediated interactions. Validate against clinical data (e.g., proton pump inhibitor co-administration studies) using goodness-of-fit metrics (e.g., AIC, RMSE) .

    Ethical and Reproducibility Considerations

    Q. How can researchers ensure reproducibility in this compound formulation studies?

    Methodological Answer: Adhere to ICH Q2(R1) guidelines for analytical method validation. Report detailed homogenization parameters (pressure, cycles) and raw material sources. Use orthogonal techniques (e.g., DSC for crystallinity, SEM for morphology) to cross-validate nanosuspension properties .

    Q. What protocols minimize bias in retrospective analyses of this compound resistance?

    Methodological Answer: Implement PROBAST (Prediction Model Risk of Bias Assessment Tool) . Blind outcome assessors to genotype data, adjust for confounders (e.g., diabetes, smoking), and pre-specify platelet reactivity cutoffs (e.g., ADP inhibition <30% by thromboelastography) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Clopidogrel
    Reactant of Route 2
    Reactant of Route 2
    Clopidogrel

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.